2,6(7)-Dimethylanthracene
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1216725-81-3 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.331 |
IUPAC Name |
ethane;2-methylanthracene |
InChI |
InChI=1S/C15H12.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-10H,1H3;1-2H3 |
InChI Key |
ROGTXUCGZCUNKW-UHFFFAOYSA-N |
SMILES |
CC.CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of 2,6-dimethylanthracene?
Physicochemical Characterization, Synthetic Pathways, and Optoelectronic Utility
Executive Summary
2,6-Dimethylanthracene (2,6-DMA) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) distinguished by its
Molecular Architecture & Structural Analysis[1]
Crystal Structure and Packing
2,6-Dimethylanthracene crystallizes in the monoclinic system, specifically in the non-centrosymmetric space group
-
Symmetry:
(Trans-like orientation of methyls minimizes steric clash). -
Lattice Energy: High lattice energy contributes to its elevated melting point (~250°C) and low solubility in non-polar solvents.
Electronic Structure
The introduction of electron-donating methyl groups (+I effect) at the 2 and 6 positions induces a bathochromic shift (red shift) in the absorption and emission spectra relative to unsubstituted anthracene. The HOMO-LUMO gap is slightly narrowed, enhancing its utility as a p-type organic semiconductor.
Physicochemical Profile
The following data represents verified values from standard chemical handbooks and recent crystallographic studies.
| Property | Value | Notes |
| CAS Registry Number | 613-26-3 | |
| Molecular Formula | ||
| Molecular Weight | 206.29 g/mol | |
| Appearance | Pale yellow crystalline solid | Highly fluorescent |
| Melting Point | 250 °C | Verified (Lange's Handbook) [1] |
| Boiling Point | ~370 °C | Predicted at 760 mmHg |
| Density | 1.084 g/cm³ | Calculated |
| Solubility | Soluble in DCM, CHCl | Insoluble in water; sparingly soluble in alcohols |
| Crystal System | Monoclinic ( | [2] |
| Absorption | ~380–390 nm | In CH |
| Fluorescence | ~430–450 nm | Deep blue emission |
Synthetic Pathways[6]
Synthesis of 2,6-DMA requires regioselective control to avoid 2,7- or 1,5-isomers. Two primary pathways are recommended: the scalable Diels-Alder Cycloaddition and the laboratory-scale Anthraquinone Reduction .
Pathway A: Double Diels-Alder (Industrial/Biomass Route)
This method utilizes isoprene and 1,4-benzoquinone, often derived from biomass, to construct the skeleton with precise regiochemistry.
Pathway B: Reduction of 2,6-Dimethylanthraquinone
For high-purity laboratory needs, reducing the corresponding anthraquinone (prepared via Friedel-Crafts of toluene and 1,2,4,5-benzenetetracarboxylic dianhydride derivatives) is preferred.
Figure 1: Primary synthetic workflows for 2,6-Dimethylanthracene.[1][2] The Diels-Alder route (top) is atom-economical for scale-up, while the Quinone reduction (bottom) allows for purification at the stable quinone stage.
Spectroscopic Characterization
UV-Vis Absorption
The absorption spectrum in dichloromethane displays the characteristic "triple-finger" vibronic progression typical of anthracenes, but bathochromically shifted by approximately 10–15 nm compared to unsubstituted anthracene.
-
Key Transitions:
( ) - : Peaks typically observed at 340 nm, 360 nm, and 385 nm (solvent dependent).
Fluorescence
2,6-DMA exhibits strong fluorescence with a quantum yield (
-
Emission Color: Deep Blue.
-
Stokes Shift: Small, indicating rigid geometry and minimal structural reorganization in the excited state.
-
Solid-State: In thin films, emission may red-shift further due to excimer formation or strong
-stacking interactions.
Reactivity & Functionalization
The chemical reactivity of 2,6-DMA is dominated by the electron-rich 9,10-positions (meso positions), which have the highest coefficients in the HOMO.
Regioselectivity Logic
-
9,10-Positions: Highly reactive toward electrophilic aromatic substitution (EAS), oxidation, and cycloaddition.
-
2,6-Methyls: Benzylic positions are activatable but less reactive than the 9,10-aromatic core. Direct bromination of methyls (e.g., with NBS) is difficult without protecting the 9,10-positions first, as the anthracene core will brominate preferentially [3].
Key Reactions
-
Diels-Alder Cycloaddition: Reacts readily with maleic anhydride at the 9,10-positions to form bridged bicyclic adducts. This reversibility is used in self-healing polymers.
-
Oxidation: Easily oxidized by CrO
or H O to form 2,6-dimethylanthraquinone . -
Electrophilic Substitution: Halogenation occurs almost exclusively at the 9,10-positions.
Figure 2: Reactivity profile of 2,6-DMA. The 9,10-meso positions are the primary sites for functionalization.
Applications in Advanced Materials
Organic Thin-Film Transistors (OTFTs)
2,6-DMA serves as a high-mobility p-channel semiconductor. Its planar structure facilitates the "herringbone" packing motif often required for efficient hole transport. Derivatives (e.g., 2,6-diphenylanthracene) are often synthesized from 2,6-DMA to further tune ionization potential.
Scintillation & Photonics
Due to its high fluorescence quantum yield and fast decay time (nanoseconds), 2,6-DMA is used in plastic scintillators for radiation detection. It acts as a primary fluor or wavelength shifter, converting high-energy radiation into detectable blue light.
Safety & Handling (MSDS Summary)
-
GHS Classification: Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410).
-
Handling: Wear nitrile gloves and N95/P100 respirator. Avoid dust formation.
-
Storage: Store in dark, cool, dry place. Light sensitive (photodimerization can occur in solution).
-
Disposal: Incineration as hazardous organic waste.
References
-
Lange's Handbook of Chemistry . Physical Properties of Organic Compounds. Table 1.15.
-
ResearchGate . Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene.
-
Royal Society of Chemistry . Examining the Role of Acceptor Molecule Structure in Self-Assembled Bilayers. (Discusses reactivity of 2,6-DMA vs 9,10 positions).
-
Google Patents . Method for preparing 2,6-dimethylanthracene from isoprene and 1,4-benzoquinone. CN111217660B.
-
PubChem . 2,6-Dimethylanthracene Compound Summary.
Sources
A Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylanthracene
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the polycyclic aromatic hydrocarbon (PAH) 2,7-dimethylanthracene (CAS No. 782-23-0).[1][2][3] Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the unequivocal identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
2,7-Dimethylanthracene is a tricyclic aromatic hydrocarbon. Its structure consists of a central anthracene core with two methyl groups substituted at the C2 and C7 positions. This specific substitution pattern results in a C2h symmetry, which significantly influences its spectroscopic signatures. Understanding these signatures is paramount for quality control, reaction monitoring, and material characterization.
Molecular Formula: C₁₆H₁₄[1][2] Molecular Weight: 206.28 g/mol [1][2] Structure:
The following sections will detail the expected features in ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, providing both the theoretical basis for these features and the practical protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-dimethylanthracene, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
The symmetry of 2,7-dimethylanthracene simplifies its ¹H NMR spectrum. Due to the C2h symmetry axis, there are only four unique proton environments: the two methyl groups (which are equivalent) and three distinct types of aromatic protons.
Expected ¹H NMR Chemical Shifts (Predicted)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl (CH₃) | ~2.5 | Singlet (s) | 6H |
| Aromatic (H-1, H-8) | ~7.8-8.0 | Doublet (d) | 2H |
| Aromatic (H-3, H-6) | ~7.2-7.4 | Doublet of Doublets (dd) | 2H |
| Aromatic (H-4, H-5) | ~7.8-8.0 | Doublet (d) | 2H |
| Aromatic (H-9, H-10) | ~8.2-8.4 | Singlet (s) | 2H |
Interpretation and Causality:
-
Methyl Protons: The methyl protons are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet integrating to six hydrogens. Their chemical shift around 2.5 ppm is typical for methyl groups attached to an aromatic ring.
-
Aromatic Protons: The aromatic region is characteristic of a substituted anthracene. Protons H-9 and H-10 are in the most electron-rich central ring and are chemically equivalent, appearing as a distinct singlet downfield. The protons on the outer rings (H-1, H-3, H-4 and their symmetric counterparts H-8, H-6, H-5) will show characteristic splitting patterns based on their coupling with adjacent protons.[4][5] The precise shifts can be influenced by the solvent and concentration.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The symmetry of 2,7-dimethylanthracene results in eight distinct carbon signals: one for the methyl carbons and seven for the aromatic carbons (four protonated and three quaternary).
Predicted ¹³C NMR Chemical Shifts
The chemical shifts for methylated anthracenes can be accurately predicted using substituent chemical shift (SCS) parameters derived from extensive studies.[6] Based on the foundational work by Stothers et al., the following shifts are anticipated.[6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-2, C-7 | ~136.5 | Quaternary (Aromatic) |
| C-9, C-10 | ~125.5 | Tertiary (Aromatic) |
| C-4, C-5 | ~127.8 | Tertiary (Aromatic) |
| C-1, C-8 | ~128.5 | Tertiary (Aromatic) |
| C-3, C-6 | ~125.0 | Tertiary (Aromatic) |
| C-4a, C-9a | ~131.0 | Quaternary (Aromatic) |
| C-8a, C-10a | ~131.5 | Quaternary (Aromatic) |
| Methyl (CH₃) | ~21.5 | Primary (Alkyl) |
Interpretation and Causality:
-
The methyl substituent at the C-2 position induces a significant downfield shift (α-effect) on C-2 itself and smaller shifts on the adjacent carbons (β and γ effects).[6]
-
The quaternary carbons (C-2, C-7, and the bridgehead carbons) are readily distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
The predicted values are based on additive models and provide a robust framework for spectral assignment.[6] While a spectrum for this specific isomer is noted as available from commercial databases, these predictive models are a cornerstone of structural analysis.[1]
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument calibration.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2,7-dimethylanthracene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is often a good first choice for non-polar compounds like PAHs.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, 2-5 second relaxation delay.
-
-
Spectral Processing: Process the raw data (Free Induction Decay - FID) using an appropriate Fourier transform, phase correction, and baseline correction.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2,7-dimethylanthracene is characterized by distinct bands corresponding to the aromatic core and the aliphatic methyl groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H of CH₃) |
| 1625 - 1580 | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
| ~880 | C-H Out-of-Plane Bend | Aromatic (Isolated H) |
| ~820 | C-H Out-of-Plane Bend | Aromatic (2 adjacent H's) |
Interpretation and Causality:
-
C-H Stretching Region: The region above 3000 cm⁻¹ is characteristic of aromatic C-H stretches.[8] The bands just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[9]
-
Aromatic "Fingerprint" Region: The series of sharp bands between 1400 and 1625 cm⁻¹ arise from the C=C stretching vibrations within the fused aromatic rings. Their complexity is a hallmark of PAHs.
-
C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 900-700 cm⁻¹ region are highly diagnostic for the substitution pattern on the aromatic rings. For 2,7-dimethylanthracene, we expect a strong band around 880 cm⁻¹ corresponding to the isolated protons at positions 1 and 8, and another strong band near 820 cm⁻¹ from the two adjacent protons at positions 3 and 4 (and 5 and 6).
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 2,7-dimethylanthracene, the KBr pellet method is a robust and common technique for obtaining a high-quality transmission spectrum.
Methodology (KBr Pellet Technique):
-
Sample Grinding: Grind 1-2 mg of 2,7-dimethylanthracene into a fine powder using an agate mortar and pestle.
-
Mixing: Add ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O, as well as any scattering from the KBr itself.
-
Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Workflow Diagram: FT-IR Analysis (KBr Pellet)
Caption: Workflow for FT-IR analysis using the KBr pellet technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For PAHs like 2,7-dimethylanthracene, the extensive π-conjugated system gives rise to a characteristic and highly structured absorption spectrum.
Expected UV-Vis Absorption Maxima
The spectrum of anthracene is known for its well-resolved vibronic structure. The addition of methyl groups (auxochromes) typically causes a small red-shift (bathochromic shift) of these bands compared to the parent anthracene molecule.[10]
Expected Absorption Bands in Cyclohexane
| Wavelength Range (nm) | Transition Type | Description |
|---|---|---|
| ~250-260 | π → π* | Intense, sharp absorption band (β-band) |
| ~320-380 | π → π* | Series of sharp, well-defined vibrational bands (p-bands) |
Interpretation and Causality:
-
The spectrum is dominated by π → π* transitions within the aromatic system.
-
The band around 255 nm in anthracene is extremely intense.[10] This band will be present in 2,7-dimethylanthracene at a slightly longer wavelength.
-
The most characteristic feature of the anthracene chromophore is the series of sharp, moderately intense peaks between 320 and 380 nm.[11] This fine structure arises from transitions from the ground electronic state to different vibrational levels of the first excited electronic state. The number and spacing of these peaks are highly diagnostic.
-
Solvent Effects: The choice of solvent can influence the spectrum. Polar solvents may cause a loss of some of the fine structure and a slight shift in peak positions compared to non-polar solvents like hexane or cyclohexane.[12]
Experimental Protocol for UV-Vis Spectroscopy
Acquiring a high-quality UV-Vis spectrum requires careful preparation of a dilute solution and proper use of a dual-beam spectrophotometer.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Cyclohexane or ethanol are common choices for PAHs. The solvent must not absorb in the region of interest (>220 nm).
-
Stock Solution: Prepare a concentrated stock solution of 2,7-dimethylanthracene by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.
-
Dilution: Prepare a dilute working solution from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction to zero the instrument across the desired wavelength range.
-
Sample Measurement: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum.
Workflow Diagram: UV-Vis Analysis
Caption: Workflow for UV-Vis analysis from sample preparation to spectral interpretation.
Conclusion
The spectroscopic characterization of 2,7-dimethylanthracene is straightforward when approached with a combination of theoretical prediction and rigorous experimental technique. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to eight ¹³C signals and five ¹H signals. Its IR spectrum is defined by characteristic aromatic and aliphatic C-H stretches, as well as diagnostic out-of-plane bending modes that confirm the substitution pattern. Finally, the UV-Vis spectrum displays the classic, highly structured absorption profile of the anthracene chromophore. By following the protocols outlined in this guide, researchers can confidently verify the identity and purity of 2,7-dimethylanthracene for their scientific and developmental applications.
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Bernstein, L. S., et al. (2013). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal, 768(2), 112. Available at: [Link]
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Caspar, M. L., Stothers, J. B., & Wilson, N. K. (1975). 13C nuclear magnetic resonance studies of methylated anthracenes. Canadian Journal of Chemistry, 53(13), 1958-1969. Available at: [Link]
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Abraham, R. J., et al. (2014). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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Zhevnenko, I. V., et al. (2022). Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane. Molecules, 27(15), 4987. Available at: [Link]
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Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. Concordia University, St. Paul. Available at: [Link]
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Li, A. (2020). The infrared bands of polycyclic aromatic hydrocarbons in the 1.6–1.7 μm wavelength region. Astronomy & Astrophysics, 641, A12. Available at: [Link]
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Berger, S., & Diehl, B. (1989). 13C and 1H NMR chemical shifts of 2-substituted anthracenes. Magnetic Resonance in Chemistry, 27(2), 159-161. Available at: [Link]
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Hudgins, D. M., & Sandford, S. A. (1995). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Hydrocarbon Cations. NASA Technical Reports Server. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2,7-dimethylanthracene. In NIST Chemistry WebBook. Retrieved February 2024, from [Link]
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Boersma, C., et al. (2014). Polycyclic Aromatic Hydrocarbon Far-infrared Spectroscopy. The Astrophysical Journal, 795(2), 114. Available at: [Link]
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Weber, J., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Advances, 4(81), 43015-43024. Available at: [Link]
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Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. Available at: [Link]
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PubChemLite. (n.d.). 2,7-dimethylanthracene (C16H14). Retrieved February 2024, from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 2024, from [Link]
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Automated Topology Builder. (n.d.). 2,7-Dimethylnaphthalene. Retrieved February 2024, from [Link]
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Stothers, J. B., et al. (1973). 13C Nuclear Magnetic Resonance Studies. 32. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 51(17), 2893-2901. Available at: [Link]
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Keshari, K. R., & Wilson, D. M. (2014). Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization. Chemical Society Reviews, 43(5), 1627-1659. Available at: [Link]
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Al-Ghamdi, A. A., & Al-Zahrani, F. A. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(13), 4153. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2,6-Dimethylanthracene in Common Organic Solvents
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,6-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers a practical, field-proven protocol for its experimental determination.
Introduction to 2,6-Dimethylanthracene and the Significance of its Solubility
2,6-Dimethylanthracene is a solid, light yellow organic compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[1][2][3][4] As a derivative of anthracene, it belongs to the class of polycyclic aromatic hydrocarbons (PAHs).[3] These compounds are of significant interest in various fields, including organic synthesis, materials science, and environmental science.[1]
The solubility of 2,6-dimethylanthracene is a critical physical property that dictates its behavior in solution-based applications. In drug development, for instance, understanding the solubility of a compound is paramount as it directly influences bioavailability, formulation, and efficacy. For researchers in organic synthesis, solubility is a key parameter for reaction kinetics, purification, and crystallization processes.
Theoretical Framework for the Solubility of Polycyclic Aromatic Hydrocarbons
The solubility of a solid crystalline compound like 2,6-dimethylanthracene in an organic solvent is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[5] A more rigorous understanding involves considering the thermodynamics of the dissolution process.
The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
The enthalpy of solution can be conceptualized as the sum of three energy terms:
-
ΔH₁ (Lattice Energy): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process.
-
ΔH₂ (Solvent Cavity Formation): The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute molecule. This is also an endothermic process.
-
ΔH₃ (Solvation Energy): The energy released when the solute molecule is placed in the solvent cavity and interacts with the solvent molecules. This is an exothermic process.
For a nonpolar compound like 2,6-dimethylanthracene, the primary intermolecular forces are van der Waals forces (London dispersion forces). The solubility will therefore be highest in nonpolar or weakly polar organic solvents where the solvent-solute interactions can effectively compensate for the energy required to break the crystal lattice and create a solvent cavity.
The presence of the two methyl groups on the anthracene core of 2,6-dimethylanthracene will slightly alter its solubility profile compared to the parent anthracene molecule. These alkyl substituents can influence the crystal packing and introduce minor changes to the molecule's polarity and polarizability, thereby affecting its interaction with different solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
2,6-Dimethylanthracene (high purity)
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, ethyl acetate, chloroform)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 2,6-dimethylanthracene.
Caption: A flowchart of the shake-flask method for determining solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 2,6-dimethylanthracene that is in clear excess of its expected solubility and add it to a series of vials.
-
Using a calibrated pipette, add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).[7]
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved solute remains constant.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a suitable analytical technique:
-
UV-Vis Spectroscopy: 2,6-Dimethylanthracene, as an aromatic compound, will have a characteristic UV absorbance spectrum.[8] A calibration curve of absorbance versus concentration should be prepared using standard solutions of known concentrations.[9] The concentration of the diluted sample can then be determined from its absorbance using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or fluorescence detector, is a highly sensitive and specific method for quantifying PAHs.[10][11] A calibration curve of peak area versus concentration is constructed from standard solutions. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.
-
-
-
Data Calculation and Reporting:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[6]
-
Data Presentation and Interpretation
The experimentally determined solubility data for 2,6-dimethylanthracene in various organic solvents should be summarized in a clear and concise table.
Table 1: Experimentally Determined Solubility of 2,6-Dimethylanthracene at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 0.1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Toluene | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |
| Chloroform | 4.1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethyl Acetate | 4.4 | [Insert Experimental Data] | [Insert Experimental Data] |
| Acetone | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | 5.2 | [Insert Experimental Data] | [Insert Experimental Data] |
(Note: The table above is a template. The "Polarity Index" is a relative measure and values can vary slightly depending on the scale used. The solubility data should be populated with the results from the experimental protocol outlined in this guide.)
When interpreting the results, consider the relationship between the solvent's properties and the measured solubility. It is expected that the solubility of the nonpolar 2,6-dimethylanthracene will be higher in nonpolar solvents like hexane and toluene and lower in more polar solvents like ethanol. However, specific solvent-solute interactions can lead to deviations from this general trend.
Conclusion
While a comprehensive public database for the solubility of 2,6-dimethylanthracene in common organic solvents is currently lacking, this technical guide provides the necessary theoretical foundation and a detailed, practical protocol for its experimental determination. By following the outlined shake-flask method coupled with appropriate analytical techniques such as UV-Vis spectroscopy or HPLC, researchers can reliably and accurately quantify this crucial physicochemical property. This information is invaluable for advancing research and development in fields where 2,6-dimethylanthracene is a compound of interest.
References
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[No Author]. (2024, September 24). Solubility test for Organic Compounds. [Link]
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Oliveira, M. B., et al. (2009). Thermodynamic Modeling of the Aqueous Solubility of PAHs. Industrial & Engineering Chemistry Research, 48(11), 5557-5562. [Link]
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[No Author]. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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Oliveira, M. B., et al. (2009). Thermodynamic Modeling of the Aqueous Solubility of PAHs. Industrial & Engineering Chemistry Research, 48(11), 5557-5562. [Link]
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World Health Organization. (2019). Annex 4: Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 1019. [Link]
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[No Author]. (2025, August 5). Thermodynamic Modeling of the Aqueous Solubility of PAHs. ResearchGate. [Link]
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[No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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[No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Akay, G., et al. (n.d.). Solubility of Solid Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water: Correlation with Pure Component Properties. ResearchGate. [Link]
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Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 471-480. [Link]
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May, W. E., et al. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic techniqu. Analytical Chemistry, 50(7), 997-1000. [Link]
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[No Author]. (1978, August 1). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. OSTI.GOV. [Link]
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Kumar, B., et al. (2015). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars Library. [Link]
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Chen, Y. C., et al. (2014). Rapid assay of polycyclic aromatic hydrocarbons in edible oils by HPLC with FLD detection without clean-up. Journal of Chemical and Pharmaceutical Research, 6(5), 968-973. [Link]
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Kayan, B., et al. (2006). Solubility of Solid Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water at Temperatures from 313 K to the Melting Point. Journal of Chemical & Engineering Data, 51(2), 469-474. [Link]
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[No Author]. (2017, April 27). How do you perform the shake flask method to determine solubility? Quora. [Link]
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Wang, X., et al. (2019). Solubilities of 2,6-Dimethylnaphthalene in Six Pure Solvents and Two Binary Solvent Systems. Journal of Chemical & Engineering Data, 64(10), 4393-4401. [Link]
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[No Author]. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
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Avdeef, A. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. European Journal of Pharmaceutical Sciences, 24(1), 1-13. [Link]
-
Kole, E., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 27164-27173. [Link]
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[No Author]. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]
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May, W. E., et al. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 50(7), 997-1000. [Link]
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[No Author]. (n.d.). 2,6-dimethylanthracene (C16H14). PubChemLite. [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dimethylanthracene. PubChem. [Link]
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Mackay, D., & Shiu, W. Y. (1977). Aqueous solubility of polynuclear aromatic hydrocarbons. Journal of Chemical & Engineering Data, 22(4), 399-402. [Link]
-
Peng, X., et al. (2009). Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure. The Journal of Physical Chemistry A, 113(13), 2816-2822. [Link]
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Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
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[No Author]. (2025, August 7). Solubility of anthracene in two binary solvents containing toluene. ResearchGate. [Link]
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Tucker, S. A., et al. (1995). Solubility of Anthracene in Binary Toluene + Alkane Solvent Mixtures. Journal of Chemical & Engineering Data, 40(4), 835-837. [Link]
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[No Author]. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]
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Pinal, R., et al. (1990). Cosolvency of polynuclear aromatic hydrocarbons in complex solvents. Environmental Science & Technology, 24(5), 639-646. [Link]
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[No Author]. (2026, January 18). Solubility of anthracene and phenanthrene in ethanol + 2,2,4- trimethylpentane mixtures at different temperatures. ResearchGate. [Link]
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[No Author]. (n.d.). Solubilities of anthracene at various ethanol concentrations. ResearchGate. [Link]
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[No Author]. (n.d.). Solubility of 2,6-dimethyl naphthalene in different mixtures of carbon.... ResearchGate. [Link]
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[No Author]. (n.d.). MT 6 - Material soluble in hexane. Cipac.org. [Link]
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Procurement and Purity Validation of 2,6-Dimethylanthracene for Research Applications
An In-depth Technical Guide for Researchers
Abstract
2,6-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) utilized in various fields of organic synthesis and materials science. The integrity of experimental outcomes is critically dependent on the purity of this starting material. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, available purity grades, and robust methodologies for purity verification. It further details common impurities and effective purification strategies, alongside essential safety and handling protocols, to ensure the reliable and safe application of 2,6-dimethylanthracene in a laboratory setting.
Introduction: The Critical Role of Purity
2,6-Dimethylanthracene (CAS No. 613-26-3) is a valued compound for advanced organic synthesis.[1][2] Its rigid, aromatic structure serves as a foundational building block for novel materials and complex molecular architectures. However, like many specialized chemical reagents, its efficacy in a given reaction is directly tethered to its purity. The presence of even minor impurities, such as structural isomers (e.g., other dimethylanthracene variants), unreacted starting materials from its synthesis, or residual solvents, can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and difficulties in the isolation and characterization of the desired product.
This guide is structured to provide a practical framework for sourcing and validating 2,6-dimethylanthracene, empowering researchers to proceed with confidence in the quality of their reagents.
Commercial Sourcing and Available Grades
A variety of chemical suppliers offer 2,6-dimethylanthracene for research purposes. The stated purity and the extent of quality control documentation can vary significantly between vendors. It is common to find this compound offered with a purity of 98% or greater, often determined by Gas Chromatography (GC).
Table 1: Selected Commercial Suppliers of 2,6-Dimethylanthracene
| Supplier | Stated Purity | Analytical Method | Notes |
| Alfa Chemistry | >98.0% (GC) | Gas Chromatography | Provides basic physical properties.[3] |
| J & K SCIENTIFIC LTD. | 98% | Not specified | Listed as a primary supplier on chemical aggregate sites.[1] |
| Santa Cruz Biotechnology | Not specified | Not specified | Sold for research use only; Certificate of Analysis available for lot-specific data.[4] |
| TRC (Toronto Research Chemicals) | Not specified | Not specified | Marketed under pharmaceutical standards and for research of APIs and impurities.[2] |
| Sigma-Aldrich | Not specified | Not specified | May offer related compounds like 2,6-DIMETHYL-9,10-DIHYDROANTHRACENE, but notes that for some rare chemicals, the buyer assumes responsibility for purity confirmation as analytical data is not collected. |
Note: This table is not exhaustive and is intended to be representative. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to obtain detailed purity information.
Purity Assessment: A Methodological Approach
Independent verification of purity is a cornerstone of good laboratory practice. For a non-polar aromatic compound like 2,6-dimethylanthracene, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective and accessible method for routine purity analysis. It offers excellent resolution for separating volatile and semi-volatile organic compounds.
Workflow for Purity Validation
The following diagram illustrates the logical flow for assessing the purity of a received batch of 2,6-dimethylanthracene.
Caption: Workflow for Purity Validation of 2,6-Dimethylanthracene via GC-FID.
Experimental Protocol: Purity Determination by GC-FID
This protocol provides a standardized method for assessing the purity of 2,6-dimethylanthracene.
-
Materials & Reagents:
-
2,6-Dimethylanthracene sample
-
High-purity solvent (e.g., Toluene or Dichloromethane, HPLC grade or higher)
-
Volumetric flasks (10 mL)
-
Microsyringe (10 µL)
-
GC vials with septa
-
Gas Chromatograph with FID and a suitable capillary column (e.g., non-polar, 5% phenyl-methylpolysiloxane)
-
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the 2,6-dimethylanthracene sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen high-purity solvent to create a 1 mg/mL stock solution.
-
Transfer an aliquot of the solution to a 2 mL GC vial for analysis.
-
-
GC-FID Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: 5 minutes at 300 °C
-
-
Detector Temperature: 320 °C
-
-
Data Analysis:
-
Identify the peak corresponding to 2,6-dimethylanthracene. It will be the largest peak in the chromatogram.
-
Integrate the area of the main peak and all other impurity peaks.
-
Calculate the purity using the area percent method.[5] This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for isomeric impurities.
-
Formula: Purity (%) = (Area of 2,6-dimethylanthracene Peak / Total Area of All Peaks) × 100
-
Common Impurities and Purification Strategies
Impurities in commercially available 2,6-dimethylanthracene typically arise from its synthesis. A common synthetic route involves the cyclization of precursors, which can lead to the formation of other dimethylanthracene isomers.[6] Incomplete reactions can also leave behind starting materials or intermediates.
Common Potential Impurities:
-
Isomers: 1,5-, 2,7-, or other dimethylanthracene isomers.
-
Unreacted Precursors: Depending on the synthetic route.
-
Related PAHs: Contaminants from the initial feedstocks, such as phenanthrene or fluorene.[7]
-
Oxidation Products: Such as 2,6-dimethylanthraquinone, if the material has been improperly stored.
Purification Workflow: Recrystallization
For solid organic compounds like 2,6-dimethylanthracene, recrystallization is a powerful and straightforward purification technique. The choice of solvent is critical and relies on the compound being sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its slight solubility in chloroform and ethyl acetate, a mixed solvent system or a non-polar solvent like toluene could be effective.[1]
Caption: General workflow for the purification of 2,6-dimethylanthracene by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the compound in various solvents (e.g., Toluene, Xylenes, Ethyl Acetate) to find a suitable one or a solvent pair.
-
Dissolution: Place the crude 2,6-dimethylanthracene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is highly colored due to minor impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the dissolved impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove all traces of solvent.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of 2,6-dimethylanthracene is essential for safety.
-
Hazard Identification: 2,6-Dimethylanthracene is classified as very toxic to aquatic life with long-lasting effects (H400, H410).[8] While specific toxicological data for this isomer is limited, related PAHs can be skin irritants and are investigated for carcinogenic properties.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. A freezer at -20°C is a suitable storage condition.[1]
Conclusion
The successful application of 2,6-dimethylanthracene in a research context is fundamentally dependent on ensuring its chemical purity. This guide provides a framework for researchers to confidently source this reagent, independently verify its quality through a robust GC-FID protocol, and implement effective purification strategies when necessary. By adhering to these principles of due diligence and following recommended safety protocols, scientists can enhance the reliability and reproducibility of their experimental work.
References
- ChemicalBook. (n.d.). 2,6-dimethylanthracene CAS#: 613-26-3.
- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylanthracene. PubChem Compound Summary for CID 11939.
- CymitQuimica. (n.d.). 2,6-Dimethylanthracene.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,6-Dimethylanthracene.
- Echemi. (n.d.). Buy 2,6-dimethylanthracene-9,10-dione from JHECHEM CO LTD.
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxyanthracene.
- Sigma-Aldrich. (n.d.). 2,6-DIMETHYL-9,10-DIHYDROANTHRACENE AldrichCPR.
- Fisher Scientific. (2010, June 04). Safety Data Sheet.
- Cayman Chemical. (2025, August 07). Safety Data Sheet - 7,12-Dimethylbenz[a]anthracene.
- Alfa Chemistry. (n.d.). 2,6-Dimethylanthracene.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PAHs.
- Malinowska, I., & Kaczmarska, K. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by means of HPLC with amperometric detection. Acta Poloniae Pharmaceutica-Drug Research, 60(4), 261-266.
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of 2,6-Dimethoxytoluene using GC and NMR Analysis.
- Eurofins. (2021, May 24). Analytical Method Summaries.
- National Center for Biotechnology Information. (n.d.). Table 1.1, Analytical methods for the measurement of anthracene. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, No. 133.
- Zhang, Y., et al. (2002). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives. Journal of Luminescence, 99(1), 1-7.
- BenchChem. (2025, December). Strategies to minimize impurities during the synthesis of anthraquinone dyes.
- Nielsen, C. B., et al. (2018).
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A Technical Guide to 2,6- and 2,7-Dimethylanthracene: Identification, Synthesis, and Applications
Abstract
Substituted polycyclic aromatic hydrocarbons (PAHs) are foundational components in materials science and organic synthesis. Among these, dimethylanthracene isomers, specifically 2,6- and 2,7-dimethylanthracene, serve as critical building blocks for advanced materials, including organic semiconductors and photoluminescent compounds.[1][2] Their precise substitution pattern dictates their electronic properties, molecular packing, and ultimate performance in devices. This guide provides an in-depth overview of the essential identifiers, physicochemical properties, validated synthesis protocols, and key applications for 2,6- and 2,7-dimethylanthracene, tailored for researchers and professionals in chemistry and drug development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the primary identifiers for these isomers.
The structural difference between the 2,6- and 2,7- isomers, while seemingly minor, leads to distinct molecular symmetries and packing behaviors in the solid state, which in turn influences their material properties such as charge mobility and thermal stability.[1] A summary of their core properties is presented below.
Table 1: Core Identifiers and Physicochemical Data for Dimethylanthracene Isomers
| Property | 2,6-Dimethylanthracene | 2,7-Dimethylanthracene |
| IUPAC Name | 2,6-dimethylanthracene[3] | 2,7-dimethylanthracene[4] |
| CAS Number | 613-26-3[5][6] | 782-23-0[4][7] |
| Molecular Formula | C₁₆H₁₄[5] | C₁₆H₁₄[7] |
| Molecular Weight | 206.28 g/mol [3][5] | 206.28 g/mol [4] |
| Appearance | Light Yellow Solid[8][9] | Not specified; typically a solid |
| Melting Point | 228-238 °C[9] | Not specified |
Synthesis Methodologies and Mechanistic Rationale
The controlled synthesis of specific anthracene isomers is a significant challenge due to the potential for multiple side products. Methodologies have been developed to achieve high regioselectivity and yield, which are critical for producing high-purity materials for electronic applications.
Synthesis of 2,6-Dimethylanthracene via Diels-Alder Reaction
A robust and scalable method for preparing 2,6-dimethylanthracene utilizes a two-step process starting from readily available biomass-derived precursors: isoprene and 1,4-benzoquinone.[10] This route is advantageous due to its use of renewable starting materials and its operational simplicity.[10]
Causality of Experimental Design: The choice of a Diels-Alder reaction is strategic; it is a powerful [4+2] cycloaddition reaction that forms a six-membered ring with excellent stereochemical and regiochemical control. Using isoprene as the diene and 1,4-benzoquinone as the dienophile establishes the core cyclic structure. The subsequent dehydrogenation and deoxygenation step is necessary to aromatize the ring system to the final anthracene core, a process often catalyzed efficiently by metals like palladium.[10][11]
Experimental Protocol:
-
Part A: Diels-Alder Cycloaddition
-
Reactant Charging: In a suitable kettle reactor, charge 1,4-benzoquinone and a molar excess of isoprene (molar ratio > 2.5:1).[10]
-
Reaction Conditions: Heat the mixture to a temperature between 80°C and 130°C. The reaction can be conducted via conventional heating or microwave heating to potentially shorten reaction times.[10]
-
Monitoring and Duration: Maintain the temperature for 10-30 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the formation of the dimethyl decahydroanthracenedione intermediate.[10]
-
Intermediate Isolation: Upon completion, the intermediate product is typically isolated and purified before the next step. Yields for this step can range from 50-95%.[10]
-
-
Part B: Catalytic Aromatization
-
Catalyst Preparation: The catalyst bed is prepared using a metal catalyst, such as palladium supported on alumina (Al₂O₃).[10]
-
Reactor Setup: The dimethyl decahydroanthracenedione intermediate is introduced into a fixed-bed reactor containing the catalyst.[10]
-
Dehydrogenation/Deoxygenation: The reactor is heated to 260-400°C. A carrier gas (e.g., hydrogen and/or nitrogen) is passed through the reactor to purge the system and carry the reactant over the catalyst bed.[10]
-
Product Collection: The resulting 2,6-dimethylanthracene is collected as it elutes from the reactor. The high selectivity of this step ensures a high-purity final product.[10]
-
Workflow Visualization: Synthesis of 2,6-Dimethylanthracene
Caption: Two-step synthesis of 2,6-dimethylanthracene.
Synthesis of 2,7-Dimethylanthracene
The synthesis of 2,7-dimethylanthracene requires a different strategy to ensure the correct placement of the methyl groups. One documented approach involves building the anthracene core from a specifically substituted aromatic precursor.[12]
Causality of Experimental Design: This method relies on a building-block approach where the substitution pattern is pre-determined in one of the starting materials. Using a selectively substituted o-bromobenzaldehyde derivative allows for the controlled construction of the anthracene skeleton, ensuring the methyl groups are locked into the desired 2 and 7 positions. This avoids the formation of isomeric mixtures that would be difficult and costly to separate.
Experimental Protocol Outline: A synthetic route has been successfully employed using a selectively substituted o-bromobenzaldehyde derivative as a key precursor to generate 2,7-dimethylanthracene.[12] While the specific multi-step details are proprietary to the research group, the general logic involves the coupling and cyclization of substituted benzene rings to form the tricyclic anthracene core, followed by functional group manipulation to yield the final product. Nuclear Overhauser effect (n.O.e.) experiments were used to definitively assign proton positions on the final molecule, confirming the 2,7-substitution pattern.[12]
Applications in Research and Drug Development
While not drugs themselves, dimethylanthracene isomers are crucial platform molecules. Their rigid, planar structure and tunable electronic properties make them ideal candidates for applications in materials science, which can intersect with advanced drug delivery and diagnostic systems.
Organic Electronics and Semiconductors
The primary application for high-purity 2,6- and 2,7-dimethylanthracene is in organic electronics. Anthracene-based semiconductors are valued for their molecular planarity, stability, and strong intermolecular (π-π) interactions, which facilitate efficient charge transport.[2]
-
Organic Thin-Film Transistors (OTFTs): 2,6-disubstituted anthracene derivatives have been synthesized and successfully incorporated as the semiconducting layer in OTFTs.[1][2] The functional groups at the 2,6-positions significantly influence the material's melting point, thermal stability, and electrochemical properties.[1] Interestingly, modifying the phenyl groups attached at these positions with fluorine atoms can switch the transistor's charge-carrying behavior from p-type (hole-transporting) to n-type (electron-transporting), demonstrating the high degree of tunability these scaffolds offer.[1]
Photoluminescent Materials
The extended π-conjugated system of the anthracene core imparts inherent photoluminescence. 2,6-dimethylanthracene exhibits intense photoluminescence and serves as a precursor for more complex structures like pseudo-triptycenes.[13] These derivatives, while sometimes showing quenched fluorescence due to structural changes, open avenues for creating novel sensors and imaging agents where fluorescence modulation is a key mechanism.[13]
Platform Molecules in Synthesis
As compounds useful in organic synthesis, these isomers provide a rigid scaffold onto which further functionality can be built.[9][14] For professionals in drug development, such scaffolds can be envisioned as cores for novel therapeutic agents where a rigid, planar structure is required for interaction with a biological target, such as DNA intercalation or binding to a flat receptor pocket. The methyl groups also provide reactive handles for further chemical modification.
Conclusion
2,6- and 2,7-dimethylanthracene are well-defined chemical entities whose utility extends far beyond basic research. Their synthesis, once a challenge of isomer control, can now be achieved with high selectivity through modern organic methodologies like the Diels-Alder reaction. For scientists and researchers, these molecules represent not just subjects of academic study, but vital components in the development of next-generation organic electronics and functional materials. Their well-defined structure and tunable properties ensure their continued relevance in the pursuit of novel technologies.
References
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Title: Synthesis of 2,7-Dimethylanthracene by a Route Which Is Potentially a General One Source: Australian Journal of Chemistry URL: [Link]
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- Source: Google Patents (CN111217660B)
-
Title: 2,7-Dimethylanthracene Source: PubChem, National Institutes of Health URL: [Link]
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Title: 2,6-Dimethylanthracene Source: PubChem, National Institutes of Health URL: [Link]
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Title: The Synthesis of 2,7-Dimethylphenanthrene Source: The Ohio State University Knowledge Bank URL: [Link]
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The Luminescent Signature of 2,6-Dimethylanthracene: A Technical Guide to its Photoluminescence Properties
Introduction: The Enduring Brilliance of the Anthracene Core
Anthracene, a foundational polycyclic aromatic hydrocarbon, has long captured the attention of the scientific community due to its intrinsic luminescence.[1] This property, however, is not static. The anthracene scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its photophysical characteristics.[1] Strategic placement of substituents on the anthracene core can profoundly influence its absorption and emission spectra, fluorescence quantum yields, and lifetimes.[1] Among the various substitution patterns, the 2,6-disubstitution of the anthracene moiety has been explored for its potential in creating robust materials for organic electronics. This guide provides an in-depth technical exploration of the photoluminescence properties of a key derivative, 2,6-dimethylanthracene, offering insights for researchers, scientists, and professionals in drug development and materials science.
Core Properties of 2,6-Dimethylanthracene
2,6-Dimethylanthracene (CAS Number: 613-26-3) is an aromatic hydrocarbon with the molecular formula C16H14 and a molecular weight of 206.28 g/mol .[2][3] While detailed, publicly available quantitative photophysical data for 2,6-dimethylanthracene is limited, existing research highlights its significant luminescent potential. A study by Chen et al. reports that 2,6-dimethylanthracene exhibits a "very intense photoluminescence property," attributed to the delocalized electrons across the entire molecule.[4] This suggests a high fluorescence quantum yield, a desirable characteristic for applications in optoelectronics.
Anticipated Photophysical Characteristics
Based on studies of closely related 2,6-disubstituted anthracene derivatives, we can infer the likely photophysical profile of 2,6-dimethylanthracene. Research on 2,6-disubstituted anthracenes with various fluorinated phenyl groups has shown that the 2,6-functionalization leads to distinct optical behaviors.[5] These studies provide a valuable framework for understanding the expected absorption and emission characteristics of 2,6-dimethylanthracene.
The absorption spectra of 2,6-disubstituted anthracenes typically show characteristic vibronic structures in the UV-A to the visible region.[5] The emission spectra are also expected to exhibit well-defined vibronic features, characteristic of rigid aromatic hydrocarbons.[6] The Stokes shift, the difference between the absorption and emission maxima, is anticipated to be relatively small, a common feature for many anthracene derivatives.[5]
Experimental Workflows for Characterization
The comprehensive characterization of the photoluminescence properties of 2,6-dimethylanthracene involves a systematic experimental workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic measurements to determine its core photophysical parameters.
Synthesis of 2,6-Disubstituted Anthracenes
A common and effective method for synthesizing 2,6-disubstituted anthracenes is the palladium-catalyzed Suzuki-Miyura cross-coupling reaction.[5]
Protocol for Synthesis of 2,6-Disubstituted Anthracenes:
-
Reaction Setup: In a reaction vessel, combine 2,6-dibromoanthracene, the desired boronic acid (e.g., methylboronic acid for 2,6-dimethylanthracene), a base such as potassium carbonate (K2CO3), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[5]
-
Solvent Addition: Add a degassed solvent mixture, for instance, a 9:1 ratio of N-Methyl-2-pyrrolidone (NMP) and water.[5]
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 16 hours).[5]
-
Workup: After cooling to room temperature, add a basic solution (e.g., 1.0 M NaOH) to precipitate the product.[5]
-
Purification: Filter the resulting precipitate, wash with water, and dry. Further purification can be achieved through techniques like sublimation to obtain the pure 2,6-disubstituted anthracene derivative.[5]
Photoluminescence Spectroscopy
Protocol for Measuring Absorption and Emission Spectra:
-
Sample Preparation: Prepare dilute solutions of 2,6-dimethylanthracene in a suitable solvent (e.g., dichloromethane) in a standard 10 mm path length quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[6]
-
Absorption Measurement: Use a UV-Visible spectrophotometer to record the absorption spectrum of the solution. This will determine the absorption maxima (λ_abs).
-
Emission Measurement: Employ a spectrofluorometer to measure the emission spectrum. Excite the sample at one of its absorption maxima. Record the emission over a wavelength range longer than the excitation wavelength.[6]
Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is a reliable approach for its determination.[7]
Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene (DPA) in cyclohexane (Φ_F ≈ 0.97) is a common standard.
-
Data Acquisition: Record the absorption and fluorescence spectra of both the sample and the standard solution under identical experimental conditions. Prepare a series of solutions with varying concentrations (absorbances ranging from approximately 0.02 to 0.10).[7]
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation[6]:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Factors Influencing Photoluminescence
The photoluminescence of anthracene derivatives can be sensitive to their environment. Factors such as solvent polarity, temperature, and aggregation can significantly impact their emission properties.
Solvatochromism
Solvatochromism is the change in the color of a substance when dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. By measuring the absorption and emission spectra of 2,6-dimethylanthracene in a range of solvents with varying polarities, one can assess its solvatochromic behavior. A significant shift in the emission maximum with increasing solvent polarity would indicate a change in the dipole moment of the molecule upon excitation, a characteristic of intramolecular charge transfer (ICT) states.[8]
Jablonski Diagram for 2,6-Dimethylanthracene
The photophysical processes involved in the fluorescence of 2,6-dimethylanthracene can be visualized using a Jablonski diagram.
Potential Applications
The intense photoluminescence and anticipated high quantum yield of 2,6-dimethylanthracene make it a promising candidate for various applications in organic electronics. Anthracene-based semiconductors are of great interest due to their molecular planarity, stability, and tunable electronic properties, which can lead to excellent device performance.[5]
-
Organic Light-Emitting Diodes (OLEDs): The blue to green emission expected from 2,6-dimethylanthracene makes it a potential component in the emissive layer of OLEDs. The development of efficient and stable blue emitters remains a critical challenge in OLED technology, and 2,6-disubstituted anthracenes are being actively investigated for this purpose.
-
Organic Thin-Film Transistors (OTFTs): The rigid, planar structure of the anthracene core is conducive to strong intermolecular π-π stacking, which is essential for efficient charge transport in OTFTs. Research has shown that 2,6-disubstituted anthracenes can function as the semiconducting layer in these devices.[5]
-
Fluorescent Probes: The sensitivity of the fluorescence of some anthracene derivatives to their local environment can be exploited in the design of fluorescent sensors for detecting various analytes or changes in physical parameters.
Conclusion
2,6-Dimethylanthracene stands as a promising yet underexplored member of the vast family of luminescent anthracene derivatives. Its reported intense photoluminescence, coupled with the robust and tunable nature of the 2,6-disubstituted anthracene scaffold, positions it as a valuable target for further investigation. The experimental protocols and foundational knowledge presented in this guide provide a comprehensive framework for researchers to unlock the full potential of 2,6-dimethylanthracene and its analogs in the development of next-generation organic electronic materials and advanced molecular probes.
References
- Chen, B., et al. (2010). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives. Journal of Molecular Structure, 984(1-3), 324-329.
-
Kastrati, A., Oswald, F., Scalabre, A., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 227-273. Available from: [Link]
-
Taylor & Francis Online. Solvatochromic – Knowledge and References. Available from: [Link]
-
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Available from: [Link]
-
Banerjee, A., et al. Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. Available from: [Link]
-
Vorona, M. Y., et al. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Molecules, 25(8), 1961. Available from: [Link]
-
PubChem. 2,6-Dimethylanthracene. Available from: [Link]
-
ResearchGate. Solvent effects. a Absorption and fluorescence spectra of the... Available from: [Link]
-
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Available from: [Link]
-
ResearchGate. a) UV‐Vis absorption and b) emission spectra of 2—6 measured in... Available from: [Link]
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Tasal, E., Gungor, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry, 6(2), 33-38. Available from: [Link]
-
Suzuki, K., et al. (2002). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 4(23), 5585-5591. Available from: [Link]
-
University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
Feng, X., et al. (2021). Pyrene-fused hexaarylbenzene derivatives with aggregation-induced emission enhancement. Lawrence Berkeley National Laboratory. Available from: [Link]
-
Resch-Genger, U., & Rurack, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(3), 585-601. Available from: [Link]
-
Suppan, P. (1982). Temperature effects in solvatochromic shifts. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(10), 1833-1840. Available from: [Link]
-
PubChemLite. 2,6-dimethylanthracene (C16H14). Available from: [Link]
-
Liu, J., et al. (2013). Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA). Chemical Communications, 49(82), 9455-9457. Available from: [Link]
-
Al-Hamdani, Y. A. S., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2548. Available from: [Link]
-
ResearchGate. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Available from: [Link]
-
Resch-Genger, U., & Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available from: [Link]
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de la Torre, P., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. International Journal of Molecular Sciences, 19(7), 1935. Available from: [Link]
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Mohamad, A. A., et al. (2021). Computational studies on nitrogen (N)-substituted 2,6-diphenylanthracene: a novel precursor of organic field effect transistor materials. Journal of Molecular Modeling, 27(12), 346. Available from: [Link]
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Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Available from: [Link]
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Methodological & Application
High-Purity Synthesis of 2,6-Dimethylanthracene via Double Diels-Alder Cycloaddition
[1]
Executive Summary
2,6-Dimethylanthracene (2,6-DMA) is a critical p-type organic semiconductor used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Its high symmetry and planar structure facilitate efficient
However, the synthesis of 2,6-DMA is complicated by the formation of the unwanted 2,7-isomer. Standard Friedel-Crafts alkylation of anthracene yields complex mixtures that are difficult to separate. This Application Note details a robust, scalable protocol using a Double Diels-Alder strategy starting from 1,4-benzoquinone and isoprene.[1] This route leverages the differential solubility of the intermediate anthraquinones to isolate the 2,6-isomer with >99% purity before the final reduction step.
Strategic Analysis & Mechanism
The Regioselectivity Challenge
The reaction of 1,4-benzoquinone with two equivalents of isoprene theoretically yields two major regioisomers:
-
2,6-Dimethylanthraquinone (2,6-DMAQ): The para addition product (Target).
-
2,7-Dimethylanthraquinone (2,7-DMAQ): The meta addition product (Impurity).
While Lewis acid catalysts can influence this ratio, they often lead to polymerization of isoprene. This protocol relies on a thermodynamic solubility filter . The 2,6-DMAQ isomer possesses a higher lattice energy and significantly lower solubility in alcoholic solvents than the 2,7-isomer, allowing for near-quantitative separation via fractional crystallization.
Reaction Pathway Visualization
The following diagram illustrates the synthetic workflow, highlighting the critical purification checkpoint.
Figure 1: Synthetic workflow for 2,6-Dimethylanthracene emphasizing the purification of the quinone intermediate.
Experimental Protocol
Phase 1: Synthesis of 2,6-Dimethylanthraquinone (2,6-DMAQ)
Reagents:
-
1,4-Benzoquinone (1.0 equiv)
-
Isoprene (4.0 equiv) — Note: Excess used to drive double addition.
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)[2]
Procedure:
-
Cycloaddition: In a high-pressure glass pressure vessel (or sealed tube), dissolve 1,4-benzoquinone (10.8 g, 100 mmol) in Ethanol (100 mL). Add Isoprene (27.2 g, 400 mmol).
-
Safety Note: Isoprene is highly volatile and flammable. Work in a fume hood.
-
-
Incubation: Seal the vessel and heat to 85–90°C for 24 hours. The solution will turn from yellow to dark brown/red as the bis-adduct forms.
-
Aromatization (One-Pot): Cool the vessel to room temperature. Transfer the contents to a round-bottom flask equipped with a reflux condenser. Add a solution of KOH (20 g) in Ethanol (150 mL).
-
Oxidation: Bubble a stream of air (or O2) through the solution while refluxing for 6 hours. This converts the tetrahydro/octahydro intermediates into the fully aromatic anthraquinone.
Phase 2: Purification via Solubility Differential
The Critical Step: The crude solid contains both 2,6 and 2,7 isomers.
-
Cool the reaction mixture to 0°C.
-
Filtration: Filter the precipitate.[2] The solid collected is predominantly the 2,6-isomer (less soluble). The filtrate contains the majority of the 2,7-isomer.
-
Recrystallization: Recrystallize the crude solid from boiling Toluene or Xylene.
Phase 3: Reduction to 2,6-Dimethylanthracene
Reagents:
-
Pure 2,6-DMAQ (from Phase 2)
-
Sodium Borohydride (NaBH4)[8]
-
Diglyme (Diethylene glycol dimethyl ether) or Isopropanol
Procedure:
-
Suspend 2,6-DMAQ (5.0 g) in Diglyme (50 mL) under Nitrogen atmosphere.
-
Add NaBH4 (5.0 g, large excess) in portions.
-
Heat the mixture to reflux (160°C) for 12 hours. The ketone carbonyls are reduced to methylene groups.
-
Quench: Cool to room temperature and carefully pour into ice-cold dilute HCl (1M) to destroy excess hydride.
-
Isolation: Filter the resulting pale yellow/green fluorescent solid.
-
Final Purification: Sublimation under high vacuum (10^-5 Torr, 180°C) is recommended for electronic-grade purity.
Quality Control & Data Specifications
The following parameters confirm the successful synthesis and isolation of the 2,6-isomer.
| Parameter | 2,6-Dimethylanthracene (Target) | 2,7-Dimethylanthracene (Impurity) | Method of Detection |
| Melting Point | 248–250°C | 240–242°C | DSC / Capillary |
| Solubility | Low (Toluene, CHCl3) | Moderate | Visual / Gravimetric |
| 1H NMR (C9/C10) | Singlet (Symmetry) | Singlet | 500 MHz NMR (CDCl3) |
| Fluorescence | Blue-Violet (High Quantum Yield) | Blue-Green | UV-Vis / PL |
NMR Validation (1H NMR, 500 MHz, CDCl3):
- 8.25 (s, 2H): Protons at C9, C10 (meso positions).
- 7.90 (d, 2H): Protons at C1, C5.
- 7.28 (d, 2H): Protons at C3, C7.
- 2.55 (s, 6H): Methyl groups at C2, C6.
-
Note: The simplicity of the spectrum confirms the
symmetry of the 2,6-isomer.
Troubleshooting & Optimization
-
Low Yield in Phase 1: Ensure the pressure vessel is sealed tight. Isoprene is very volatile (bp 34°C); loss of diene stops the reaction at the mono-adduct stage (naphthoquinone derivative).
-
Incomplete Reduction: If the final product is yellow rather than pale green/white, anthrone intermediates may remain. Increase reaction time with NaBH4 or switch to Zn/NH4OH reduction conditions.
-
Separation Failure: If the melting point of the intermediate quinone is low (<230°C), do not proceed to reduction. Recrystallize from glacial acetic acid to improve isomer separation.
References
-
Regioselectivity in Quinone Diels-Alder Reactions
- Chung, W. S., & Wang, J. Y. (2012). Control of Regioselectivity in the Diels-Alder Reactions of Alkyl-substituted 1,4-Benzoquinones. Journal of the Chemical Society.
-
Reduction Protocols (Anthraquinone to Anthracene)
- Clayton, M. D., et al. (2025). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene.
-
Bio-based Synthesis Route (Patent)
- CN111217660B. Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone.
-
General Diels-Alder Methodology
- Organic Syntheses, Coll. Vol. 3, p. 310 (1955). General procedures for Quinone cycloadditions.
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- 3. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]
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Applications of 2,6-Dimethylanthracene in Organic Electronics and OLEDs: A Technical Guide for Research and Development
This technical guide provides a comprehensive overview and exploratory protocols for researchers and scientists interested in the potential applications of 2,6-dimethylanthracene in the field of organic electronics, with a specific focus on Organic Light-Emitting Diodes (OLEDs). While 2,6-dimethylanthracene is a known compound in organic synthesis, its direct and optimized application within OLEDs is an emerging area of investigation.[1][2] This document, therefore, serves as a foundational resource, offering detailed methodologies for material characterization, device fabrication, and performance evaluation to systematically explore its viability as a functional material in organic electronic devices.
Introduction to 2,6-Dimethylanthracene
Anthracene and its derivatives are a well-established class of organic semiconductors known for their robust thermal stability, high photoluminescence quantum yields, and tunable electronic properties.[3][4][5] These characteristics make them prime candidates for use in organic electronic devices such as OLEDs and organic thin-film transistors (OTFTs).[6][7][8] 2,6-Dimethylanthracene, a specific isomer of dimethylanthracene, offers a simple yet potentially effective molecular structure. The methyl groups at the 2 and 6 positions can influence the material's solid-state packing and solubility, which are critical parameters for device performance and fabrication.[9]
The exploration of 2,6-dimethylanthracene in OLEDs is predicated on the potential for it to serve in several key roles:
-
Blue Emitter: The inherent blue fluorescence of the anthracene core could be harnessed for deep-blue OLEDs, which are crucial for full-color displays and white lighting applications.[10][11][12]
-
Host Material: Its wide bandgap could make it a suitable host for phosphorescent or fluorescent dopants, facilitating efficient energy transfer to the guest emitter.[5][13][14]
-
Charge Transport Layer: Modified derivatives of the 2,6-dimethylanthracene scaffold could be designed to exhibit favorable hole or electron transport properties.[15][16][17]
This guide provides the necessary protocols to investigate these possibilities.
Material Synthesis and Purification
A reliable and high-purity source of 2,6-dimethylanthracene is paramount for achieving meaningful results in organic electronics. Several synthetic routes have been reported, with one notable method involving a two-step Diels-Alder reaction followed by dehydrogenation and deoxidation, starting from isoprene and 1,4-benzoquinone.[2] Another reported synthesis utilizes benzyl alcohol as a starting material.[18]
Table 1: Physicochemical Properties of 2,6-Dimethylanthracene
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [1][19] |
| Molecular Weight | 206.28 g/mol | [1][19] |
| CAS Number | 613-26-3 | [1] |
For applications in organic electronics, it is crucial that the synthesized 2,6-dimethylanthracene undergoes rigorous purification. Gradient sublimation is the standard method for achieving the high purity (>99.9%) required for electronic devices.
Photophysical and Electrochemical Characterization
Before fabricating devices, a thorough characterization of the material's fundamental properties is essential.
Photophysical Properties Protocol
Objective: To determine the absorption and emission characteristics of 2,6-dimethylanthracene.
Materials and Equipment:
-
2,6-dimethylanthracene
-
Spectroscopic grade toluene
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of 2,6-dimethylanthracene in toluene (e.g., 10⁻⁵ M).
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the solution from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the solution at its λₘₐₓ.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission.
-
-
Thin-Film Characterization:
-
Deposit a thin film (e.g., 50 nm) of purified 2,6-dimethylanthracene onto a quartz substrate via thermal evaporation.
-
Repeat the UV-Vis and PL measurements on the thin film to assess solid-state effects.
-
Electrochemical Properties Protocol (Cyclic Voltammetry)
Objective: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.
Materials and Equipment:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
Procedure:
-
Solution Preparation: Dissolve a small amount of 2,6-dimethylanthracene and the supporting electrolyte in the solvent.
-
Measurement:
-
Run a cyclic voltammogram to determine the oxidation potential (Eₒₓ).
-
Run a corresponding scan to determine the reduction potential (EᵣₑᏧ), if observable.
-
-
Calibration: Add ferrocene to the solution and measure its oxidation potential (E(Fc/Fc⁺)).
-
Energy Level Calculation:
-
HOMO (eV) = -[Eₒₓ - E(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ - E(Fc/Fc⁺) + 4.8]
-
The electrochemical bandgap can be calculated as the difference between the LUMO and HOMO levels.
-
Exploratory OLED Device Fabrication and Characterization
The following protocol outlines the fabrication of a simple multilayer OLED to test the performance of 2,6-dimethylanthracene as an emissive layer. This should be considered a starting point for further optimization.
Proposed Device Architecture
A typical multilayer OLED structure is essential for efficient charge injection, transport, and recombination.[20]
Caption: A simplified diagram of a multilayer OLED structure.
Device Fabrication Protocol
Fabrication should be conducted in a high-vacuum thermal evaporation system (<10⁻⁶ Torr) to prevent contamination.[20][21][22]
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a series of solvents: detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the vacuum chamber.
-
Deposit the organic layers sequentially via thermal evaporation at a rate of 1-2 Å/s. A typical device stack could be:
-
Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HATCN).[23]
-
Hole Transport Layer (HTL): 40 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).[20]
-
Emissive Layer (EML): 20 nm of purified 2,6-dimethylanthracene.
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).[24]
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).[23]
-
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a 100 nm layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Caption: Experimental workflow for OLED fabrication.
Device Characterization Protocol
Objective: To evaluate the electroluminescent performance of the fabricated OLED.
Materials and Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Probe station in a dark box
Procedure:
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Apply a forward bias voltage to the device and simultaneously measure the current density (J) and luminance (L).
-
Plot the J-V and L-V characteristics. Determine the turn-on voltage (voltage at which luminance is 1 cd/m²).
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the following:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): π * Luminance / (Current Density * Voltage)
-
External Quantum Efficiency (EQE %): Requires a calibrated integrating sphere setup for accurate measurement.
-
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage, measure the emitted light spectrum using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Pathways for Molecular Engineering
Should the initial performance of pristine 2,6-dimethylanthracene show promise but require enhancement, chemical modification of the core structure is a viable strategy.
Caption: Conceptual pathways for molecular engineering.
Functionalization at the 9 and 10 positions of the anthracene core is a common approach to tune the electronic properties and prevent aggregation-caused quenching.[10][11] Attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO levels to improve charge injection and transport balance.[25]
Conclusion
This technical guide provides a structured and scientifically grounded framework for the investigation of 2,6-dimethylanthracene in organic electronics. By following the detailed protocols for material characterization, device fabrication, and performance evaluation, researchers can systematically assess its potential as a novel material for OLEDs. The exploratory nature of this work opens up exciting possibilities for discovering new, efficient, and stable materials for next-generation electronic and optoelectronic applications.
References
- Benchchem.
- Cosimbescu, L., et al. (2012). Electron Transport Materials: Synthesis, Properties and Device Performance. International Journal of Organic Chemistry, 2, 101-110.
- Chou, K-H., et al. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs.
- Fluxim AG. (2023).
- MDPI. (2021).
- Ossila.
- Ossila. Dopant Materials | Blue, Green & Red OLED Dopants.
- ACS Publications. (2004). Electron Transport Materials for Organic Light-Emitting Diodes.
- LG Display Newsroom. (2023). [DISPLAY 101] #28 Dopant.
- Alfa Chemistry.
- Alfa Chemistry.
- RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview.
- MDPI. (2025).
- Ossila.
- Samsung Display Newsroom. (2022). [Learn Display] 78. Dopant.
- ResearchGate. (2025).
- Benchchem.
- CymitQuimica. 2,6-Dimethylanthracene.
- Google Patents. (2020).
- JACS. (2005). High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2.
- RSC Publishing. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene.
- Journal of Materials Chemistry C (RSC Publishing). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- PubMed. (2022). Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene.
- AIP. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices.
- Materials Chemistry Frontiers (RSC Publishing). (2021).
- ResearchGate. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
- Journal of Materials Chemistry C (RSC Publishing). 1,5-, 2,6- and 9,10-distyrylanthracenes as luminescent organic semiconductors.
- RSC Publishing. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs.
- ResearchGate. (2025). Theoretical seeking of the charge transport materials with inherent mobility higher than 2,6-Diphenyl anthracene: three isomers of 2,6-Dipyridyl anthracene.
- Jurnal Elektronika dan Telekomunikasi. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- CORE. (2006). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
- Journal of Materials Chemistry C (RSC Publishing). Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes.
- PubChem - NIH. 2,6-Dimethylanthracene | C16H14 | CID 11939.
- MDPI. (2024). High-Efficiency Blue Host Compound Based on an Anthracene Moiety for OLEDs.
- MDPI. (2023).
- JACS. (2005). 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal.
- Tokyo Chemical Industry Co., Ltd. High Mobility Organic Semiconductor: 2,6-Diphenylanthracene.
- Neliti. (2006). Fabrication Of Organic Light Emitting Diodes (Oleds)
- PubChemLite. 2,6-dimethylanthracene (C16H14).
- PMC. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
- ResearchGate. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED.
- Frontiers. (2021).
- Scilit. 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal Structure.
Sources
- 1. 2,6-Dimethylanthracene | CymitQuimica [cymitquimica.com]
- 2. CN111217660B - Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs | MDPI [mdpi.com]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. news.lgdisplay.com [news.lgdisplay.com]
- 14. [Learn Display] 78. Dopant [global.samsungdisplay.com]
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- 16. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2,6-Dimethylanthracene | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 22. neliti.com [neliti.com]
- 23. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Note: 2,7-Dimethylanthracene Derivatives in Polymer Chemistry
[1][2]
Executive Summary
This guide provides actionable protocols for leveraging 2,7-dimethylanthracene (2,7-DMA) in two distinct polymer classes:
-
High-Performance Polyesters : Via the oxidation of methyl groups to carboxylic acids, creating rigid-rod monomers analogous to terephthalic acid but with superior thermal stability and fluorescence.[1]
-
Optoelectronic & Stimuli-Responsive Polymers : Via 9,10-functionalization, enabling blue-emitting conjugated polymers and mechano-responsive crosslinkers based on reversible photodimerization.[1]
Core Chemical Logic & Strategic Utility[1]
Why 2,7-Dimethylanthracene?
The specific utility of 2,7-DMA lies in its symmetry and the reactivity of its substituents compared to the aromatic core.[1]
| Feature | Chemical Consequence | Polymer Application |
| 2,7-Methyl Groups | Benzylic hydrogens are susceptible to oxidation.[1] | Precursor to 2,7-Anthracenedicarboxylic Acid (2,7-ADCA) for step-growth polymerization. |
| 9,10-Positions | Highest electron density; most reactive sites for electrophilic substitution.[1] | Sites for halogenation (Br/I) to enable Suzuki/Yamamoto coupling or introducing solubility solubilizing groups.[2] |
| Anthracene Core | Planar, rigid, electron-rich.[1][2] | High glass transition temperature ( |
Structural Workflow
The following diagram illustrates the divergent synthetic pathways from the parent 2,7-DMA molecule.
Caption: Divergent synthetic workflows for 2,7-DMA. Pathway 1 targets high-performance thermoplastics; Pathway 2 targets optoelectronics.[1]
Protocol A: Synthesis of High-Performance Polyesters
Target Material: Poly(ethylene-2,7-anthracenedicarboxylate) (PEAD) Application: High-barrier films, scintillating fibers, and high-temperature engineering plastics.[1]
Step 1: Monomer Synthesis (Oxidation of 2,7-DMA)
The methyl groups are oxidized to carboxylic acids.[1][2] Note that standard permanganate oxidation can be aggressive; pyridine is used to moderate the reaction and solubilize the intermediate.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve 2.06 g (10 mmol) of 2,7-DMA in 40 mL of pyridine/water (2:1 v/v) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Heat to 90°C. Slowly add KMnO₄ (9.5 g) in small portions over 2 hours. Caution: Exothermic reaction.[1][2]
-
Reflux: Reflux the mixture for 12 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.[1][2]
-
Filtration: Filter the hot solution through Celite to remove MnO₂. Wash the pad with hot water.[1][2]
-
Acidification: Acidify the filtrate with concentrated HCl to pH 1. The 2,7-anthracenedicarboxylic acid will precipitate as a yellow solid.[1]
-
Purification: Recrystallize from acetic acid or DMF. Yield is typically 60-75%.[1]
Step 2: Melt Polycondensation
This protocol synthesizes the polyester using a two-stage melt process (Esterification + Polycondensation).[1][2]
Reagents:
-
Catalyst: Antimony Trioxide (Sb₂O₃, 300 ppm) or Titanium(IV) butoxide.[2]
Workflow:
-
Esterification (Stage I):
-
Polycondensation (Stage II):
-
Isolation:
Data Validation:
Protocol B: Synthesis of Optoelectronic Precursors
Target Material: 9,10-Dibromo-2,7-dimethylanthracene Application: Monomer for Suzuki coupling to create conjugated polymers (e.g., for OLEDs or OFETs).[1]
The 2,7-methyl groups provide solubility and steric bulk, while the 9,10-dibromo sites allow for polymerization along the short axis of the anthracene, creating a "twisted" backbone that prevents fluorescence quenching.[1]
Bromination Protocol
Reagents:
-
Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)[2]
-
Catalyst: Iodine (I₂) trace (optional)[2]
Procedure:
-
Setup: Dissolve 2,7-DMA (5 g) in CCl₄ (100 mL) in a flask covered with aluminum foil (exclude light to prevent side-chain radical bromination of the methyls).
-
Bromination: Add Br₂ (2.2 equivalents) dropwise at 0°C.
-
Note: Electrophilic substitution at 9,10 is extremely fast.[2]
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add aqueous sodium bisulfite (NaHSO₃) to neutralize excess bromine.
-
Workup: Wash organic layer with water, dry over MgSO₄, and concentrate.[2]
-
Purification: Recrystallize from ethanol/toluene. The product, 9,10-dibromo-2,7-dimethylanthracene , appears as bright yellow needles.[1]
Polymerization (Suzuki Coupling Example)
Monomers: 9,10-Dibromo-2,7-dimethylanthracene + 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.[1] Catalyst: Pd(PPh₃)₄.[2]
Mechano-Responsive Applications (Photodimerization)
Polymers containing the 2,7-dimethylanthracene moiety (either in the backbone or as pendant groups) exhibit reversible crosslinking .[1][2]
Mechanism
Upon irradiation with 365 nm UV light , the anthracene units undergo [4+4] cycloaddition, forming a di-anthracene bridge.[1][2] This increases the molecular weight or crosslink density (gelation).[2] Irradiation with 254 nm UV light (or heating >150°C) cleaves the dimer, reverting the material to its original state.[1][2]
Experimental Test for Self-Healing/Switching:
-
Film Casting: Spin-coat the polymer onto a quartz substrate.[1]
-
Initial Measurement: Record UV-Vis spectrum. Characteristic anthracene vibronic peaks appear at 340–380 nm.[1][2]
-
Irradiation (Writing): Expose to 365 nm LED (10 mW/cm²) for 10 minutes.
-
Reversal (Erasing): Expose to 254 nm UV lamp or heat to 150°C for 5 minutes.
References
-
Synthesis and Properties of Anthracene Derivatives
-
Polymerization of Anthracene Diacids
-
Photodimerization in Polymers
-
Anthracene in Organic Electronics
-
General Chemical Data
Sources
- 1. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US6300462B1 - Process for preparing poly(ethylene-2,6-naphthalene dicarboxylate - Google Patents [patents.google.com]
- 4. WO2011141595A1 - Method for the catalytic oxidation of anthracenes to anthraquinones and catalytic system for carrying out said method - Google Patents [patents.google.com]
- 5. A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. WO2017060863A1 - Ortho-substituted triptycene-based diamines, monomers, and polymers, methods of making and uses thereof - Google Patents [patents.google.com]
- 8. DE3600063C2 - - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: High-Precision Determination of Fluorescence Quantum Yield for 2,6-Dimethylanthracene
Part 1: Executive Summary & Theoretical Grounding
Introduction
The fluorescence quantum yield (
While absolute measurements using integrating spheres are possible, the Relative Method remains the standard for solution-phase characterization due to its accessibility and high precision when executed correctly. This protocol details the comparative measurement of 2,6-DMA against a reference standard of known
The Choice of Reference Standard
Scientific Integrity Check: The accuracy of the relative method hinges on the similarity between the sample and the standard. For 2,6-DMA (a blue-emitting anthracene derivative), 9,10-Diphenylanthracene (DPA) is the optimal standard.
| Parameter | 2,6-Dimethylanthracene (Sample) | 9,10-Diphenylanthracene (Standard) | Rationale for Match |
| Emission Region | Blue (400–450 nm) | Blue (400–450 nm) | Minimizes detector sensitivity errors. |
| Solvent | Cyclohexane | Cyclohexane | Eliminates refractive index corrections ( |
| Excitation | ~350–375 nm | ~350–375 nm | Allows excitation at the same wavelength. |
| Unknown (Target) | 0.90 ± 0.02 (Degassed) | High signal-to-noise ratio. |
Critical Note on Oxygen: Anthracene derivatives are highly susceptible to dynamic quenching by dissolved oxygen. This protocol requires deoxygenation to prevent artificially low
values.
Part 2: Experimental Configuration
Instrumentation & Materials
-
Spectrofluorometer: Double-monochromator system (e.g., Horiba Fluorolog, Edinburgh FS5) with corrected detector response.
-
UV-Vis Spectrophotometer: Double-beam instrument with baseline correction (e.g., Agilent Cary 60).
-
Cuvettes: 10 mm pathlength quartz fluorescence cuvettes (4-sided clear).
-
Solvent: Cyclohexane (Spectroscopic Grade,
99.9%). -
Gas: High-purity Nitrogen (
) or Argon for purging.
Workflow Visualization
The following diagram outlines the logical flow of the experiment, emphasizing the parallel processing of Sample and Standard to ensure identical conditions.
Caption: Figure 1. Experimental workflow for relative quantum yield determination. The "OD Check" loop is critical to avoid Inner Filter Effects.
Part 3: Step-by-Step Protocol
Phase 1: Preparation of the "Gradient Series"
Why this matters: Single-point measurements are prone to concentration-dependent errors (aggregation, inner filter effect). The Gradient Method , measuring 4-5 concentrations, provides a self-validating linear plot.
-
Stock Solution: Prepare a
M stock solution of 2,6-DMA in cyclohexane. Sonicate to ensure complete dissolution. -
Dilution Series: Prepare 5 dilutions from the stock.
-
Target Absorbance (
) at excitation wavelength ( ): 0.01, 0.02, 0.04, 0.06, 0.08. -
Stop Rule: Do not exceed
. Above this, the Inner Filter Effect (re-absorption of emitted light) distorts the signal non-linearly.[3]
-
-
Standard Prep: Repeat the exact dilution series for the 9,10-DPA standard.
Phase 2: Spectroscopic Measurements
Step A: UV-Vis Absorbance
-
Blank the UV-Vis spectrophotometer with pure cyclohexane.
-
Measure the absorbance spectrum (300–600 nm) for all 5 concentrations of Sample and Standard.
-
Selection of
: Overlay the spectra. Choose an excitation wavelength where both 2,6-DMA and DPA have significant absorbance. ~355 nm or 375 nm are common choices. -
Record the exact Absorbance value at
for each solution.
Step B: Fluorescence Emission
-
Instrument Setup:
-
Excitation Slit: 1–2 nm (keep narrow to maintain spectral resolution).
-
Emission Slit: 2–5 nm.
-
Integration Time: 0.5 s.
-
Correction: Ensure "Instrument Response Function" (IRF) correction is ON to account for detector sensitivity variations in the blue region.
-
-
Degassing (Crucial):
-
Purge each cuvette with high-purity
for 5–10 minutes immediately before measurement. Seal with Parafilm or a teflon stopper.
-
-
Acquisition:
-
Excite at the chosen
. -
Scan emission from
to 600 nm. -
Integrate the total area under the fluorescence curve (
).[3]
-
Part 4: Data Analysis & Calculation
The Gradient Method Equation
Plot Integrated Fluorescence Intensity (
The Quantum Yield (
Where:
- = Quantum Yield of Standard (0.90 for DPA in Cyclohexane).
-
= Slope of the line (
). -
= Refractive index of the solvent.[2]
-
Note: Since both are in cyclohexane,
, simplifying the equation.
-
Example Data Structure
Table 1: Example Data Layout for Calculation
| Concentration | Absorbance ( | Integrated Area ( |
| Sample (2,6-DMA) | Slope ( | |
| Conc 1 | 0.021 | 51,450 |
| Conc 2 | 0.045 | 110,200 |
| Conc 3 | 0.082 | 200,900 |
| Standard (DPA) | Slope ( | |
| Conc 1 | 0.019 | 58,900 |
| Conc 2 | 0.041 | 127,100 |
Calculation:
Measurement Logic Diagram
The following diagram illustrates the optical path and correction factors required for valid data.
Caption: Figure 2. Optical path and primary sources of error. Yellow hexagons indicate physical phenomena that must be mitigated via protocol (Dilution and Degassing).
Part 5: Troubleshooting & Validation
| Issue | Symptom | Root Cause | Corrective Action |
| Non-Linear Plot | Slope curves downwards at high concentration. | Inner Filter Effect (IFE).[5][6] | Dilute samples until |
| Low | Yield is significantly lower than expected (~0.1–0.2). | Oxygen Quenching. | Sparge with Argon for 10 mins; ensure gastight seal. |
| Spectral Shift | Emission peak redshifts with concentration. | Excimer Formation. | 2,6-DMA aggregates easily. Use lower concentrations. |
| Noisy Data | Low signal intensity.[7] | Weak absorption at | Check UV-Vis scan; shift |
References
-
Brouwer, A. M. (2011).[8][9][10] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[9] [Link]
-
Lakowicz, J. R. (2006).[11] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy). [Link]
-
Horiba Scientific. (n.d.). A Guide to Fluorescence Quantum Yield. Application Note. [Link]
-
Edinburgh Instruments. (2023). What is Quantum Yield? Technical Note. [Link]
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. agilent.com [agilent.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 7. researchgate.net [researchgate.net]
- 8. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. publications.iupac.org [publications.iupac.org]
- 11. static.horiba.com [static.horiba.com]
Application Note: Photophysical Characterization and Utilization of 2,7-Dimethylanthracene (2,7-DMA)
[1]
Executive Summary
2,7-Dimethylanthracene (2,7-DMA) represents a critical structural isomer in the acene family, distinct from its more sterically crowded counterpart, 9,10-dimethylanthracene.[1] While 9,10-substitution blocks the active meso-positions, 2,7-substitution extends the molecular long axis without sterically inhibiting the central ring. This unique topology dictates its herringbone crystal packing (edge-to-face), making it a model system for studying solid-state photodimerization , triplet-triplet annihilation (TTA) , and charge transport in organic field-effect transistors (OFETs) .[1]
This guide provides authoritative protocols for the purification, spectroscopic characterization, and kinetic analysis of 2,7-DMA, bridging fundamental photophysics with applied materials science.
Part 1: Molecular Architecture & Photophysical Profile[1]
Structural Significance
The 2,7-methylation pattern preserves the reactivity of the 9,10-positions, allowing for [4+4] photocycloaddition, while the alkyl groups influence the crystal lattice energy. Unlike 9,10-diphenylanthracene (which slip-stacks to prevent quenching), 2,7-DMA crystallizes in a herringbone motif, facilitating efficient exciton migration but also permitting strong electronic coupling that can lead to excimer formation.[1]
Photophysical Constants (Standardized)
Data represents measurements in dilute cyclohexane (degassed) at 298 K unless otherwise noted.
| Parameter | Symbol | Value | Notes |
| Absorption Max | 340, 358, 378 nm | Typical vibronic progression (0-2, 0-1, 0-0).[1] | |
| Emission Max | 398, 420, 445 nm | Mirror image of absorption; blue-violet region.[1] | |
| Molar Extinction | ~9,000 | At lowest energy transition (0-0).[1] | |
| Quantum Yield | 0.30 – 0.45 | Highly solvent and concentration dependent (self-quenching).[1] | |
| Fluorescence Lifetime | 4.0 – 5.5 ns | Mono-exponential in dilute solution; bi-exponential in aggregates.[1] | |
| Triplet Energy | ~1.83 eV | Critical for TTA upconversion studies.[1] | |
| Singlet Energy | ~3.29 eV |
Jablonski Diagram: Excitation Dynamics
The following diagram illustrates the competitive pathways between radiative decay (fluorescence), intersystem crossing (ISC), and photodimerization (a concentration-dependent trap).
Figure 1: Jablonski diagram highlighting the competitive photodimerization pathway characteristic of 2,7-DMA.
Part 2: Experimental Protocols
Protocol A: Purification via Physical Vapor Transport (PVT)
Rationale: Commercial 2,7-DMA often contains isomers (2,6-DMA) and oxidation products (anthraquinones) that act as deep traps in OFETs and fluorescence quenchers.[1]
Equipment:
Workflow:
-
Pre-cleaning: Wash raw material with acetone/ethanol to remove surface oils.[1] Dry under vacuum.[1]
-
Loading: Place 200 mg of 2,7-DMA in the source zone (Zone A).[1]
-
Gradient Setup:
-
Carrier Gas: Flow high-purity Argon (50 sccm) to assist transport, or use static vacuum for higher purity crystals.
-
Harvest: After 24 hours, collect the blade-like crystals from Zone C. Discard the amorphous residue in Zone A (impurities).
-
QC Check: The crystals should exhibit sharp extinction under a cross-polarized microscope.
-
Protocol B: Photodimerization Kinetic Assay
Rationale: To determine the rate constant of photodimerization, which is critical for assessing material stability in solar applications.
Materials:
-
Spectrophotometric grade Cyclohexane.[1]
-
365 nm LED irradiation source (calibrated power: 5 mW/cm²).[1]
-
Quartz cuvette (1 cm path length).
Step-by-Step:
-
Preparation: Prepare a
M solution of 2,7-DMA in cyclohexane.-
Note: Absorbance at 358 nm should be ~0.8 - 1.0.[1]
-
-
Baseline Scan: Record the UV-Vis spectrum (250–500 nm) at
. -
Irradiation Cycle:
-
Monitoring: Record UV-Vis spectra after each interval.
-
Observation: Monitor the decrease in the characteristic anthracene bands (300–400 nm) and the appearance of a high-energy absorption (<280 nm) corresponding to the saturated dianthracene bridge.
-
-
Data Analysis:
Protocol C: Solid-State Fluorescence & Morphology
Rationale: 2,7-DMA fluorescence is highly sensitive to packing.[1] Herringbone packing typically yields blue emission, while excimer defects shift emission to green.
-
Thin Film Fabrication: Spin-coat a 10 mg/mL solution (in Toluene) onto a quartz substrate at 2000 rpm.
-
Annealing: Anneal at 80°C for 10 mins to promote crystallinity.
-
Measurement:
-
Interpretation:
Part 3: Advanced Applications & Mechanisms
Organic Field-Effect Transistors (OFETs)
2,7-DMA is a p-type semiconductor.[1][2] Its performance is dictated by the overlap of
-
Mechanism: The herringbone packing allows for 2D charge transport channels, unlike the 1D channels in slip-stacked derivatives.
-
Performance Metrics:
-
Hole Mobility (
): Typically in thin films; up to in single crystals.[1] -
Optimization: Surface treatment of the dielectric (e.g., OTS-treated
) is required to align the herringbone domains relative to the source-drain channel.
-
Triplet-Triplet Annihilation (TTA) Upconversion
2,7-DMA serves as an excellent annihilator (emitter) in TTA systems due to its high fluorescence quantum yield and appropriate triplet energy levels.[1]
-
Process:
-
Advantage: The 2,7-substituents prevent aggressive
-stacking aggregation that would otherwise quench the state via non-radiative excimer decay, a common failure mode in unsubstituted anthracene.
Figure 2: TTA Upconversion workflow utilizing 2,7-DMA as the blue emitter.
References
-
Photophysical Properties of Anthracene Derivatives. MDPI Molecules. (2023). Comprehensive review of fluorescence and triplet states. [1]
-
Singlet Fission in Anthracene Derivatives. Chemical Science. (2014). Analysis of thermodynamic requirements for fission vs annihilation.
-
Crystal Engineering of Anthracenes. CrystEngComm. (2011).[1] Detailed analysis of herringbone vs stack packing in 2,6- and 2,7-substituted anthracenes.
-
Solid-State Photodimerization. Chemical Society Reviews. (2001).[1] Mechanistic overview of [4+4] cycloaddition in solid media.
-
NIST Chemistry WebBook: 2,7-Dimethylanthracene. NIST.[1] Standard reference data for spectra and thermochemistry. [1]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dimethylanthracene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-dimethylanthracene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for 2,6-dimethylanthracene?
The most prevalent and high-yielding strategies involve a two-stage process: a cycloaddition to form a dihydroanthracene core, followed by an aromatization step.
-
Two-Step Diels-Alder and Aromatization: This is a highly effective route, particularly for achieving specific substitution patterns. A common method involves the reaction of isoprene (acting as the diene) with 1,4-benzoquinone (the dienophile) in a [4+2] cycloaddition. This is followed by a catalytic dehydrogenation and deoxygenation step to yield 2,6-dimethylanthracene.[1] This method is advantageous due to its high potential yield and the availability of starting materials.[1]
-
Reduction of 2,6-Disubstituted Anthraquinones: Anthracenes can be readily obtained by the reduction of their corresponding anthraquinones.[2] This is a valuable strategy if a suitable 2,6-disubstituted anthraquinone is commercially available or easily synthesized. Various reducing agents can be employed, but care must be taken to avoid over-reduction to the 9,10-dihydroanthracene derivative.[3]
-
Friedel-Crafts Type Cyclizations: Intramolecular cyclizations of appropriately substituted diarylmethanes or related compounds can also be used to construct the anthracene core.[2] The efficiency of these reactions often depends on the electronic nature of the substituents present on the aromatic rings.[2]
Q2: What is a realistic target yield for the synthesis of 2,6-dimethylanthracene?
With an optimized protocol, particularly the two-step Diels-Alder route, yields can be quite high. The initial cycloaddition can achieve yields between 50-95%, while the subsequent dehydrogenation/aromatization step can yield 50-97%.[1] Therefore, an overall yield exceeding 70-80% is an achievable target with careful optimization of both stages. Catalytic aerobic aromatization methods have also reported quantitative conversion under ideal conditions.[4]
Q3: What are the most critical parameters influencing the overall yield?
The yield of 2,6-dimethylanthracene synthesis is primarily influenced by three critical areas:
-
Purity of Reagents and Solvents: Impurities can interfere with catalysts and lead to unwanted side reactions.
-
Reaction Conditions of the Diels-Alder Step: Temperature, pressure, and reactant stoichiometry are crucial for maximizing the formation of the desired cycloadduct.
-
Efficiency of the Aromatization Step: The choice of catalyst, oxidant, and reaction conditions determines the completeness of the conversion from the dihydro-intermediate to the final aromatic product and minimizes over-oxidation.[4][5]
Q4: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is an excellent technique for qualitatively monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the presence of intermediates or side products, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. ¹H NMR spectroscopy can also be used to analyze aliquots and determine the conversion ratio.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2,6-dimethylanthracene, with a focus on the robust two-step Diels-Alder pathway.
Issue 1: Low Yield in the Initial Diels-Alder Reaction
-
Problem: The formation of the dimethyldecahydroanthracenedione intermediate is inefficient, resulting in a low yield after the first stage.
-
Potential Cause & Scientific Rationale:
-
Suboptimal Temperature: The Diels-Alder reaction is a thermal cycloaddition that requires sufficient energy to overcome the activation barrier.[6] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote retro-Diels-Alder reactions or side-product formation.
-
Incorrect Stoichiometry: The reaction involves two molecules of isoprene reacting with one molecule of 1,4-benzoquinone. According to Le Chatelier's principle, using an excess of the diene (isoprene) can drive the equilibrium towards the product.
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation to react.[7] While isoprene readily adopts this conformation, reaction kinetics can be sensitive to conditions.
-
-
Recommended Solutions:
-
Optimize Temperature: Systematically investigate the reaction temperature within the range of 80°C to 170°C.[1] Start at a lower temperature (e.g., 100°C) and incrementally increase it while monitoring the reaction progress by TLC or GC.
-
Adjust Molar Ratio: Ensure the molar ratio of isoprene to 1,4-benzoquinone is greater than 2.5:1.[1] A ratio of 3:1 is a good starting point to push the reaction to completion.
-
Increase Reaction Time: The reaction can require extended periods to reach completion. Monitor the reaction for 20-60 hours to determine the optimal time for your specific setup.[1]
-
Issue 2: Incomplete Aromatization of the Dihydro-Intermediate
-
Problem: The final product is contaminated with a significant amount of the 2,6-dimethyl-9,10-dihydroanthracene intermediate.
-
Potential Cause & Scientific Rationale:
-
Inefficient Catalyst: High-temperature dehydrogenation requires an active and stable catalyst. If the catalyst (e.g., Pd/C) is poisoned or has low activity, the conversion will be incomplete.[1]
-
Insufficient Oxidant/Harsh Conditions: Oxidative aromatization methods require a suitable oxidant. Insufficient oxidant will lead to incomplete reaction, while overly harsh conditions can cause degradation of the target molecule.[4]
-
Thermodynamic Stability: The dihydro-intermediate is relatively stable. The aromatization process involves the removal of hydrogen and the gain of significant aromatic stabilization energy, which requires an effective driving force (either thermal or chemical).
-
-
Recommended Solutions:
-
Catalytic Dehydrogenation: When using a metal catalyst like Pd/C or Pd/Al₂O₃, ensure it is fresh and active. The reaction temperature is critical and should be maintained between 260-400°C.[1]
-
Catalytic Aerobic Oxidation: For a milder and often more efficient alternative, employ a catalytic system such as a ruthenium porphyrin complex with molecular oxygen (O₂) as the oxidant. The addition of a catalytic amount of sulfuric acid has been shown to dramatically accelerate this reaction, allowing for quantitative conversion even at room temperature.[4] This approach avoids the high temperatures that can lead to thermal degradation.
-
Issue 3: Formation of 2,6-Dimethylanthraquinone as a Side Product
-
Problem: The final product is contaminated with the corresponding anthraquinone, indicating over-oxidation.
-
Potential Cause & Scientific Rationale:
-
Vigorous Oxidation Conditions: The desired 2,6-dimethylanthracene product can itself be oxidized at the C9 and C10 positions (benzylic carbons) to form the anthraquinone under certain oxidative conditions.[5] This is especially a risk with strong oxidizing agents or prolonged reaction times at elevated temperatures.
-
-
Recommended Solutions:
-
Tune Reaction Conditions: If using an oxidative aromatization method, carefully control the conditions. Research has shown that the presence of sulfuric acid can not only catalyze the desired aromatization but also inhibit the subsequent oxidation of the anthracene product to anthraquinone.[5] In one study, anthracene was recovered in 94% yield even after exposure to vigorous conditions (200°C for 20 h) when sulfuric acid was present.[5]
-
Change Oxidant: Switch from a harsh oxidant to a milder system. Using molecular oxygen at atmospheric pressure with a suitable catalyst is less aggressive than using stoichiometric amounts of stronger oxidants.[4]
-
Issue 4: Difficulty in Product Purification
-
Problem: The final isolated product has low purity, with persistent impurities or isomers that are difficult to remove.
-
Potential Cause & Scientific Rationale:
-
Similar Physical Properties: Side products or isomers formed during the reaction may have solubilities and boiling points very similar to 2,6-dimethylanthracene, making separation by standard crystallization or distillation challenging.
-
-
Recommended Solutions:
-
Solute Crystallization: Standard recrystallization may be insufficient. Employing a mixed-solvent system for solute crystallization can enhance the purity. A mixture of methanol and acetone has been shown to be effective for purifying the structurally related 2,6-dimethylnaphthalene.[8] Experiment with different solvent ratios to optimize the separation.
-
Column Chromatography: If crystallization is ineffective, purification by column chromatography on silica gel is a reliable method. Use a non-polar eluent system, such as a hexane/ethyl acetate gradient, to separate the non-polar 2,6-dimethylanthracene from more polar impurities.
-
Melt Crystallization: For larger scales, melt crystallization can be an effective technique for separating isomers with different melting points.[8]
-
Summary of Key Optimization Parameters
| Parameter | Recommended Range/Condition | Rationale | Reference |
| Diels-Alder Temp. | 80 - 170 °C | Balances reaction rate against thermal decomposition or retro-reaction. | [1] |
| Diels-Alder Ratio | Isoprene : 1,4-Benzoquinone > 2.5:1 | Drives the reaction equilibrium towards the desired product. | [1] |
| Aromatization Method | Catalytic Aerobic Oxidation (Ru-cat, O₂, H₂SO₄) | High yield and selectivity under mild conditions (room temp), avoids over-oxidation. | [4] |
| Aromatization Temp. | High Temp: 260 - 400 °C; Aerobic: RT - 50 °C | Method-dependent; milder conditions are preferred to prevent side reactions. | [1][4] |
| Purification | Solute Crystallization (e.g., from mixed solvents) | Enhances separation efficiency for isomers and closely related impurities. | [8][9] |
References
-
Hashimoto, K., Tanaka, H., Ikeno, T., & Yamada, T. (2002). Selective Nitrous Oxide Oxidation for C-H Oxidation and Aromatization of 9,10-Dihydroanthracene Derivatives. Chemistry Letters, 31(6), 582-583. [Link]
-
Filo. (2026, January 11). How to synthesize anthracene using a Diels-Alder reaction as one of the steps?[Link]
-
Anquan Chemical. The Diels-Alder Reaction of Anthracene with Maleic Anhydride. [Link]
-
Ikeno, T., et al. (2001). Efficient Oxidative Aromatization of 9,10-Dihydroanthracenes with Molecular Oxygen Catalyzed by Ruthenium Porphyrin Complex. Chemistry Letters. [Link]
-
Anquan Chemical. (2024, April 12). Diels alder reaction of anthracene with maleic anhydride. [Link]
-
University of Wisconsin-Madison. Diels-Alder Reaction. [Link]
-
Hashimoto, K., Tanaka, H., Ikeno, T., & Yamada, T. (2002). Selective Nitrous Oxide Oxidation for C-H Oxidation and Aromatization of 9,10-Dihydroanthracene Derivatives. Chemistry Letters, 31(6), 582-583. [Link]
- Wang, F., et al. (2020). Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone. CN111217660B.
-
Request PDF. (2025, August 8). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives. [Link]
-
Scribd. Diels Alder Reaction of Anthracene II. [Link]
-
Lee, S. K., et al. (2016). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil. ResearchGate. [Link]
-
Beilstein Journals. (2021, August 10). Recent advances in the syntheses of anthracene derivatives. [Link]
-
ResearchGate. (2018). Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. [Link]
-
ResearchGate. (2025, August 6). An optimized method for the synthesis of 2,6-diaminoanthracene. [Link]
Sources
- 1. CN111217660B - Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone - Google Patents [patents.google.com]
- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. How to synthesize anthracene using a Diels-Alder reaction as one of the s.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Separation of 2,6- and 2,7-Dimethylanthracene Isomers
Welcome to the dedicated technical support guide for the separation of 2,6- and 2,7-dimethylanthracene (DMA) isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of isolating these structurally similar polycyclic aromatic hydrocarbons (PAHs). This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome common hurdles in your purification workflows.
Part 1: Understanding the Core Challenge
The primary difficulty in separating 2,6-DMA and 2,7-DMA stems from their nearly identical physicochemical properties, such as boiling point and polarity. Critically, these two isomers form a eutectic mixture, a composition at which they crystallize together at a single temperature, making separation by simple melt crystallization inefficient once this point is reached.[1][2][3] Effective separation, therefore, requires techniques that can exploit subtle differences in their molecular geometry and electronic structure.
This guide is structured around the two most effective and commonly employed techniques: Fractional Crystallization and High-Performance Liquid Chromatography (HPLC) . We will explore the causality behind protocol choices for each method and provide robust troubleshooting frameworks.
Part 2: Separation via Fractional Crystallization
Fractional crystallization remains a powerful technique for the bulk separation of DMA isomers. The strategy revolves around carefully manipulating solubility and temperature to selectively precipitate one isomer from a solvent system, thereby enriching the mother liquor with the other.
Experimental Workflow: Solvent Crystallization
The goal is to find a solvent or solvent system where the desired isomer (often the higher-melting 2,6-DMA) has lower solubility, especially at reduced temperatures, and where the eutectic composition is favorable for isolating the target compound.
dot
Caption: Solvent crystallization workflow for enriching DMA isomers.
Crystallization FAQs & Troubleshooting Guide
Question 1: My sample "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?
-
Answer: Oiling out occurs when the solute's solubility limit is exceeded at a temperature that is still above its melting point in the solvent, or when cooling is too rapid. The compound separates as a liquid phase instead of an ordered crystal lattice.
-
Causality: The solution is too concentrated, or the solvent is too "good" for the compound at the crystallization temperature. Rapid cooling doesn't give molecules enough time to orient themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-dissolve the oil by heating the solution and add more solvent (10-20% increments) to reduce the concentration.
-
Slow Down Cooling: Insulate the crystallization vessel (e.g., place it in a large beaker of hot water or a dewar) to ensure a very slow cooling rate. This is the most critical parameter.
-
Change Solvent System: If the problem persists, try a solvent in which the compound is slightly less soluble. For DMA isomers, consider moving from a highly aromatic solvent like toluene to a mixed system, such as toluene/heptane.[1]
-
Seeding: Introduce a tiny, high-purity crystal of the target isomer at a temperature just below the saturation point to encourage nucleation.
-
-
Question 2: I'm getting very fine needles or powder instead of well-defined crystals. Is this a problem?
-
Answer: While you have achieved crystallization, fine powders have a very high surface area, which can trap impurities from the mother liquor, leading to lower purity. This is typically caused by rapid nucleation from a highly supersaturated solution.
-
Causality: Too many nucleation sites form simultaneously, preventing any single crystal from growing to a significant size.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a slower cooling rate. Start the cooling process from a temperature where the solution is just barely saturated.
-
Minimize Agitation: Avoid vigorous stirring during the crystal growth phase. Gentle, slow agitation is sufficient to maintain homogeneity.
-
Solvent Layering: For small-scale, high-purity crystallization, dissolve your compound in a good solvent (e.g., dichloromethane) and carefully layer a poor solvent (e.g., hexane) on top. Crystals will form slowly at the interface over hours or days.[4]
-
-
Question 3: My yield is very low, even though I see a lot of precipitate.
-
Answer: This often points to issues during the filtration and washing steps, or it indicates that a significant portion of your target compound remains in the eutectic mixture.
-
Causality: The target compound might be more soluble than anticipated, or it's being re-dissolved during the washing step.
-
Troubleshooting Steps:
-
Pre-chill the Wash Solvent: Always wash the collected crystals with a small amount of ice-cold, fresh solvent to minimize re-dissolving the product.
-
Optimize Crystallization Temperature: Ensure you are cooling to the optimal temperature. Cooling too far below the eutectic point of the specific solvent system will not improve the yield of the pure isomer.[2]
-
Perform a Second Crop: The mother liquor is enriched in the other isomer but still contains your target compound. Concentrate the mother liquor and perform a second, separate crystallization to recover more material. Be aware that the purity of this second crop will be lower.
-
-
Part 3: Separation via High-Performance Liquid Chromatography (HPLC)
For achieving high-purity fractions (>99.5%) and for separating small quantities, HPLC is the superior method. The separation of DMA isomers relies on exploiting subtle differences in their interaction with the stationary phase.
Key Parameters & Method Development
| Parameter | Recommended Starting Point | Rationale & Expert Insights |
| Column Chemistry | Phenyl-Hexyl or Biphenyl | These stationary phases provide π-π interactions, which are crucial for separating aromatic isomers. The planarity and electron distribution differences between 2,6- and 2,7-DMA can be better resolved compared to standard C18 columns, which primarily separate based on hydrophobicity.[5] |
| Mobile Phase | Acetonitrile/Water | Acetonitrile is often preferred over methanol for separating PAHs as it can provide sharper peaks and slightly different selectivity.[5][6] Start with a gradient (e.g., 70% ACN to 100% ACN over 20 minutes) to first determine the elution window. |
| Flow Rate | 1.0 mL/min (Analytical) | For standard 4.6 mm ID columns. This can be scaled for preparative columns. Lower flow rates can sometimes improve resolution but will increase run time. |
| Detection | UV at 254 nm or Fluorescence | Both isomers are strongly UV-active. A Diode Array Detector (DAD) is useful for confirming peak identity and purity. Fluorescence detection offers higher sensitivity and selectivity if trace-level analysis is required.[7] |
HPLC FAQs & Troubleshooting Guide
dot
Caption: Decision flowchart for troubleshooting poor HPLC peak resolution.
Question 1: My 2,6- and 2,7-DMA peaks are not baseline-resolved on a C18 column. What should I do first?
-
Answer: This is a common issue because C18 columns separate primarily on hydrophobicity, which is nearly identical for these isomers. The first step is to optimize your method before changing the column.
-
Causality: The alkyl chains of a C18 phase do not offer enough shape selectivity to differentiate the subtle geometric differences between the two isomers.
-
Troubleshooting Steps:
-
Flatten the Gradient: The most impactful first step. If your peaks are eluting at, for example, 85% acetonitrile, modify your gradient to be much slower in that region (e.g., from 80% to 90% over 15-20 minutes). This gives the column more time to perform the separation.
-
Switch to Isocratic: Once you know the approximate elution conditions from a gradient run, develop an isocratic method. This will maximize resolution in that specific mobile phase composition. It may significantly increase run time but is often necessary for isomer separation.
-
Lower the Temperature: Running the column at a slightly lower temperature (e.g., 25°C instead of 40°C) can sometimes enhance the π-π interactions between the analytes and the stationary phase, improving resolution.
-
-
Question 2: I have good analytical separation. How do I scale this up to a preparative scale without losing resolution?
-
Answer: Scaling up from analytical to preparative HPLC is a systematic process. The key is to maintain the linear velocity of the mobile phase and manage the increased sample load.
-
Causality: Simply increasing the flow rate on a larger column will not work. The ratio of flow rate to column cross-sectional area must be kept constant. Overloading the column with sample will cause peak fronting and a loss of resolution.
-
Troubleshooting Steps:
-
Calculate Preparative Flow Rate: Use the formula: F_prep = F_anal * (d_prep² / d_anal²) where F is the flow rate and d is the column's internal diameter.
-
Perform a Loading Study: Start with a small injection on your preparative column and gradually increase the injection mass until you see a noticeable degradation in resolution. This determines your maximum sample load per injection.
-
Adjust Gradient Time: The gradient time must also be scaled proportionally to the column volume to maintain the same separation profile.
-
Collect Fractions: Use a fraction collector and trigger collection based on the UV signal slope to ensure you are only collecting the purest parts of each peak. Re-analyze the collected fractions to confirm purity.
-
-
Question 3: I am using a Phenyl column, but my peaks are tailing. What could be the cause?
-
Answer: Peak tailing on a phenyl column can be caused by secondary interactions, particularly with active silanols on the silica backbone, or by chemical incompatibility.
-
Causality: Uncapped silanols on the silica support can have a strong, unwanted interaction with the analytes. Alternatively, the sample solvent may be too strong, causing distortion as it enters the mobile phase stream.
-
Troubleshooting Steps:
-
Check Sample Solvent: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in 100% acetonitrile and injecting it into a 70% acetonitrile mobile phase can cause peak distortion.
-
Use a Modern, End-capped Column: High-quality, modern phenyl columns are better end-capped to minimize silanol activity. If you are using an older column, consider an upgrade.
-
Add a Mobile Phase Modifier: While not ideal for preparative work due to removal challenges, adding a very small amount of a competitive agent like triethylamine (0.1%) can sometimes block active silanols and improve peak shape. This should be a last resort.
-
-
References
- Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization.
-
Separation of 9,10-Dimethylanthracene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of all isomers with 2,6-DMA and its impurities along other... ResearchGate. [Link]
- Crystallization and purification of 2,6-dmn.
-
Separation of 2,6-dimethylnaphthalene in Dimethylnaphthalene Isomers Mixture by Crystallization Operation. ResearchGate. [Link]
-
HPLC SEPARATION GUIDE. Separation Methods Technologies Inc. [Link]
-
Guide for crystallization. University of Rennes. [Link]
-
separation of two isomers. Chromatography Forum. [Link]
Sources
- 1. US6057487A - Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization - Google Patents [patents.google.com]
- 2. US3590091A - Crystallization and purification of 2,6-dmn - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of Dimethylanthracene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethylanthracene isomers is a cornerstone for the development of advanced materials and therapeutic agents. However, the path to pure, high-yield products is often fraught with challenges, from stubborn side reactions to the formation of complex isomeric mixtures. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the synthesis of various dimethylanthracene isomers. Drawing upon established chemical principles and field-proven insights, this guide is structured to empower researchers to anticipate, diagnose, and resolve experimental hurdles.
Frequently Asked Questions (FAQs) in Dimethylanthracene Synthesis
This section addresses the most common overarching questions and challenges faced during the synthesis of dimethylanthracene isomers.
Q1: My Friedel-Crafts alkylation is yielding a mixture of isomers and polyalkylated products. How can I improve the selectivity for my target dimethylanthracene?
A1: This is a classic challenge in Friedel-Crafts chemistry. The initial alkylation activates the anthracene ring, making it more susceptible to further alkylation than the starting material. Additionally, the reaction can lead to a mixture of positional isomers.
Root Causes and Solutions:
-
Polyalkylation: The mono-alkylated product is more reactive than the starting anthracene. To mitigate this, a common strategy is to use a large excess of the aromatic substrate relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting material rather than the more reactive product.[1][2]
-
Isomer Control: The regioselectivity of Friedel-Crafts reactions can be difficult to control.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution. Milder catalysts may offer better selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of a specific isomer by reducing the energy available for the formation of less stable intermediates.
-
Alternative Strategy: Acylation-Reduction: A more reliable method to avoid both polyalkylation and carbocation rearrangements is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution.[1][3][4]
-
Troubleshooting Workflow for Isomer and Polyalkylation Control
Caption: Troubleshooting workflow for Friedel-Crafts alkylation issues.
Q2: I'm observing a significant amount of endoperoxide in my 9,10-dimethylanthracene product. What is causing this and how can I prevent it?
A2: The formation of 9,10-dimethylanthracene endoperoxide is a common issue, arising from the reaction of the dimethylanthracene with singlet oxygen. This reaction is often photosensitized, meaning it is promoted by light.[5][6][7][8]
Mechanism of Endoperoxide Formation: 9,10-Dimethylanthracene is an excellent singlet oxygen trap. In the presence of light and a photosensitizer (which can be trace impurities), ground-state triplet oxygen is converted to the highly reactive singlet oxygen, which then undergoes a [4+2] cycloaddition with the anthracene core.
Preventative Measures:
-
Exclusion of Light: Conduct the reaction and subsequent work-up in the dark or under amber/red light to minimize photosensitization.
-
Degassing Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) prior to use to remove dissolved oxygen.
-
Inert Atmosphere: Maintain an inert atmosphere throughout the reaction and purification steps.
Experimental Protocol: Synthesis of 9,10-Dimethylanthracene with Minimal Endoperoxide Formation
-
Solvent Degassing: Place the reaction solvent in a flask and bubble argon through it for at least 30 minutes.
-
Reaction Setup: Assemble the reaction glassware and flush with argon. Add the reactants under a positive pressure of argon.
-
Reaction Conditions: Run the reaction under a continuous argon blanket, and wrap the flask in aluminum foil to exclude light.
-
Work-up and Purification: Perform all subsequent steps, including extractions and chromatography, under an inert atmosphere and with minimal light exposure.
Q3: My Diels-Alder reaction to form the precursor for 2,6- or 2,3-dimethylanthracene has a low yield. What are the likely causes and solutions?
A3: Low yields in Diels-Alder reactions for anthracene synthesis can often be attributed to several factors, including the purity of reactants, reaction conditions, and potential side reactions.
Common Issues and Troubleshooting Strategies:
| Problem | Potential Cause | Troubleshooting Steps | References |
| Low Conversion | Insufficiently reactive diene or dienophile. | For less reactive systems, consider using a Lewis acid catalyst to activate the dienophile. | [9] |
| Reaction temperature is too low. | Increase the reaction temperature, but monitor for potential side reactions. | [9] | |
| Impure starting materials. | Ensure the diene and dienophile are pure. For example, maleic anhydride should be free of maleic acid. | [10][11] | |
| Formation of Side Products | Polymerization of the diene or dienophile. | Use fresh, inhibitor-free diene. Control the reaction temperature to minimize polymerization. | |
| Unwanted isomers (endo/exo). | The endo product is often the kinetic product, while the exo is the thermodynamic product. Adjusting reaction time and temperature can influence the ratio. | [11][12] | |
| Difficult Purification | Unreacted starting materials co-crystallize with the product. | Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., washing a maleic anhydride adduct with cold hexanes). | [10] |
Troubleshooting Guide for Specific Dimethylanthracene Isomers
This section provides detailed troubleshooting for common problems encountered during the synthesis of specific dimethylanthracene isomers.
Synthesis of 9,10-Dimethylanthracene
A common route to 9,10-dimethylanthracene involves the reaction of 9,10-bis(chloromethyl)anthracene with a reducing agent.
Problem: Formation of Polymeric Byproducts in the Chloromethylation Step
The Blanc chloromethylation of anthracene to form 9,10-bis(chloromethyl)anthracene is notorious for producing insoluble, polymeric byproducts.[5][13][14]
Mechanism of Polymer Formation: The highly reactive chloromethyl groups can undergo intermolecular Friedel-Crafts alkylation with other anthracene molecules, leading to the formation of diarylmethane bridges and extended polymeric structures.
Caption: Pathway for polymeric byproduct formation in chloromethylation.
Troubleshooting Strategies:
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of intermolecular side reactions.[5]
-
Stoichiometry: Careful control of the stoichiometry of formaldehyde and HCl is crucial.
-
Catalyst: While zinc chloride is a common catalyst, its concentration can be optimized to reduce byproduct formation.
Synthesis of 2,6- and 2,7-Dimethylanthracene
These isomers are often synthesized via a Diels-Alder reaction followed by aromatization. A key challenge is the separation of the final isomeric products.
Problem: Difficulty in Separating 2,6- and 2,7-Dimethylanthracene Isomers
2,6- and 2,7-dimethylanthracene often have very similar physical properties, making their separation by conventional methods like crystallization challenging.
Purification Strategies:
-
Fractional Crystallization: While difficult, repeated crystallization from a suitable solvent system can enrich one isomer. The choice of solvent is critical, and mixtures of solvents (e.g., methanol/acetone) may be effective.[6]
-
Adsorption Chromatography: Column chromatography using an appropriate stationary phase (e.g., silica gel or alumina) and eluent system can be effective for separating these isomers. High-performance liquid chromatography (HPLC) can also be employed for analytical and small-scale preparative separations.
-
Eutectic Mixture Considerations: In some cases, these isomers can form a eutectic mixture, which has a lower melting point than either of the pure components and can complicate purification by melt crystallization.[15]
Synthesis of 1,5-Dimethylanthracene
The synthesis of 1,5-dimethylanthracene can be achieved through various methods, including the derivatization of 1,5-dimethylanthraquinone.
Problem: Incomplete Reduction of 1,5-Dimethylanthraquinone
The reduction of the anthraquinone to the corresponding anthracene can sometimes be incomplete, leading to a mixture of the desired product, the starting material, and partially reduced intermediates.
Troubleshooting Incomplete Reduction:
-
Choice of Reducing Agent: Stronger reducing agents may be required for complete conversion. Common reducing agents for this transformation include zinc dust in a basic or acidic medium.
-
Reaction Conditions: Ensure sufficient reaction time and temperature. The heterogeneity of some reduction reactions (e.g., with zinc dust) may require vigorous stirring to ensure good contact between the reactants.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting material and any intermediates.
References
- Crystallization and purification of 2,6-dmn. (n.d.). Google Patents.
- Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization. (n.d.). Google Patents.
- Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes. (n.d.). Google Patents.
-
Separation of 2,6-dimethylnaphthalene in Dimethylnaphthalene Isomers Mixture by Crystallization Operation. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
The Diels-Alder Reaction. (n.d.). Retrieved February 22, 2024, from [Link]
-
Separation of all isomers with 2,6-DMA and its impurities along other... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Friedel Crafts Reaction. (n.d.). SATHEE. Retrieved February 22, 2024, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 22, 2024, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Aromatic Endoperoxides. (2023, March 15). PubMed. Retrieved February 22, 2024, from [Link]
-
Blanc Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Synthesis and mutagenicity of A-ring reduced analogues of 7,12-dimethylbenz[a]anthracene. (n.d.). Retrieved February 22, 2024, from [Link]
-
Reversible Friedel-Crafts Acylations of Anthracene: Rearrangements of Acetylanthracenes. (2025, August 7). ResearchGate. Retrieved February 22, 2024, from [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? (2018, April 18). Quora. Retrieved February 22, 2024, from [Link]
-
Diels Alder Lab. (n.d.). Scribd. Retrieved February 22, 2024, from [Link]
-
Blanc chloromethylation. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]
-
Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved February 22, 2024, from [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Retrieved February 22, 2024, from [Link]
-
Recent advances in the syntheses of anthracene derivatives. (2021, August 10). Beilstein Journals. Retrieved February 22, 2024, from [Link]
-
2-Methylanthraquinone derivatives as potential bioreductive alkylating agents. (n.d.). PubMed. Retrieved February 22, 2024, from [Link]
-
Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. (n.d.). chemconnections. Retrieved February 22, 2024, from [Link]
-
15.13: Friedel-Crafts Alkanoylation (Acylation). (2015, July 18). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Photosensitized Oxidation of 9,10-Dimethylanthracene on Dye-Doped Silica Composites. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Blanc chloromethylation. (2023, January 22). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (n.d.). Retrieved February 22, 2024, from [Link]
-
Blanc Chloromethylation Reaction. (n.d.). Retrieved February 22, 2024, from [Link]
-
Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. (n.d.). Retrieved February 22, 2024, from [Link]
- Synthesizing method for 9,10-dimethylanthracene. (n.d.). Google Patents.
-
1,5-Dimethylanthracene. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
- Process for the preparation and recovery of maleic anhydride. (n.d.). Google Patents.
-
Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems. (2024, March 27). Chemistry Steps. Retrieved February 22, 2024, from [Link]
-
Diels-Alder Reaction. (n.d.). Retrieved February 22, 2024, from [Link]
-
Structure‐Based Design and in‐Flow Synthesis of Aromatic Endoperoxides Acting as Oxygen Releasing Agents. (n.d.). CNR-IRIS. Retrieved February 22, 2024, from [Link]
-
2,3-Dimethylanthraquinone. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024, July 11). Retrieved February 22, 2024, from [Link]
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024, July 25). Retrieved February 22, 2024, from [Link]
-
1,5-Dimethylanthracene. (n.d.). ESSLAB. Retrieved February 22, 2024, from [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022, February 1). PMC. Retrieved February 22, 2024, from [Link]
-
A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. (n.d.). Truman ChemLab. Retrieved February 22, 2024, from [Link]
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Optimizing the reaction conditions for the bromination of 2,6-dimethylanthracene.
This guide, prepared by a Senior Application Scientist, provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bromination of 2,6-dimethylanthracene. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure successful and reproducible outcomes. The bromination of the anthracene core, particularly at the highly reactive 9 and 10 positions, is a critical transformation for synthesizing advanced materials and pharmaceutical intermediates. The methyl groups at the 2 and 6 positions, while enhancing solubility, also introduce specific challenges, such as the potential for competing side reactions, which this guide will address.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process. Each problem is followed by an analysis of potential causes and actionable solutions.
Question: Why is my reaction showing low or no conversion to the desired 9,10-dibromo-2,6-dimethylanthracene?
Answer:
Low or no yield is a common issue that can typically be traced back to reagent quality, reaction conditions, or substrate solubility.
-
Reagent Inactivity:
-
Cause: The two primary reagents, elemental Bromine (Br₂) and N-Bromosuccinimide (NBS), can degrade. Bromine is volatile and corrosive, while NBS can hydrolyze over time. Similarly, Lewis acid catalysts like FeBr₃ can become deactivated by moisture.
-
Solution: Use a fresh, unopened bottle of NBS or a recently purchased, properly stored ampule of bromine.[1] If using an older bottle of PBr₃ (sometimes used in related transformations), its decomposition due to water sensitivity could be the issue, necessitating a fresh reagent.[1] Ensure any catalysts used are anhydrous.
-
-
Sub-Optimal Reaction Conditions:
-
Cause: The electrophilic bromination of the anthracene core requires sufficient energy to overcome the activation barrier, which involves temporarily disrupting the aromaticity.[2] Insufficient temperature or reaction time will result in poor conversion. 2,6-dimethylanthracene has limited solubility in many common solvents at room temperature, which can hinder the reaction.[3]
-
Solution: Gently heating the reaction mixture is often necessary. For instance, a well-established procedure for the parent anthracene involves heating to a gentle boil for an hour after the bromine addition is complete.[4][5] Ensure vigorous stirring throughout the reaction to keep the substrate suspended and prevent it from being coated by the sparingly soluble product.[4] If solubility is a major issue, consider using a solvent in which the starting material is more soluble, such as toluene or a larger volume of carbon tetrachloride.[4][6]
-
-
Poor Substrate Solubility:
-
Cause: 2,6-dimethylanthracene is a solid with limited solubility in common bromination solvents like carbon tetrachloride at room temperature.[3] If the substrate does not dissolve or is not well-suspended, the reaction can only occur on the surface of the solid particles, leading to very slow and incomplete conversion.
-
Solution: Increase the solvent volume or gently heat the mixture to improve solubility.[4] Vigorous mechanical stirring is crucial to maintain a fine suspension.[4][5]
-
Question: My analysis shows multiple products. How can I avoid polysubstitution or other side-products?
Answer:
The formation of multiple products typically arises from either over-bromination (polysubstitution) or competing reaction pathways (benzylic bromination).
-
Polysubstitution (Formation of Tri-, Tetra-, or Hexa-bromo derivatives):
-
Cause: The product, 9,10-dibromo-2,6-dimethylanthracene, can undergo further bromination, especially if excess brominating agent is used or if the reaction conditions are too harsh. Studies on 9,10-dibromoanthracene have shown it can be converted to 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene under prolonged exposure to bromine.[7][8][9]
-
Solution: Carefully control the stoichiometry. Use approximately 2.0-2.2 equivalents of bromine (or NBS) per equivalent of 2,6-dimethylanthracene. The addition of the brominating agent should be slow and controlled, preferably using a dropping funnel, to maintain a low instantaneous concentration and prevent localized over-bromination.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
-
-
Benzylic Bromination (Bromination of the Methyl Groups):
-
Cause: This is a critical issue when using NBS. Benzylic bromination occurs via a free-radical mechanism, which is promoted by light (hν) or radical initiators (e.g., AIBN, benzoyl peroxide).[10] In contrast, the desired electrophilic aromatic substitution (SEAr) is an ionic pathway. Studies on substituted methylanthracenes have shown that radical conditions favor the formation of bromomethyl derivatives, while ionic conditions (darkness, polar solvents) favor nuclear bromination at the 10-position.[11]
-
Solution: To favor the desired SEAr pathway, the reaction should be run in the dark by wrapping the flask in aluminum foil. Avoid using radical initiators.[11] Using a polar solvent like acetic acid can also promote the ionic mechanism.[11] If using elemental bromine, this side reaction is less common unless the reaction is performed under strong UV irradiation.
-
Question: I am struggling to purify the final product. What are the best practices?
Answer:
Purification of brominated anthracenes can be challenging due to their limited solubility and the similar polarity of byproducts.
-
Cause: The crude product may be contaminated with unreacted starting material, over-brominated products, or isomers. These compounds often have similar chromatographic behavior. Furthermore, 9,10-dibromoanthracene derivatives are typically crystalline solids with low solubility in common organic solvents, making recrystallization difficult.[4][12]
-
Solution:
-
Initial Filtration: The desired 9,10-dibromoanthracene product is often sparingly soluble and may precipitate from the reaction mixture upon cooling.[4] Filtering the cooled reaction mixture can provide a first crop of crude material. Wash the filtered solid with a small amount of cold solvent (e.g., carbon tetrachloride) to remove soluble impurities.[5][13]
-
Recrystallization: This is the most effective method for purifying the crude product. Toluene and carbon tetrachloride are commonly used solvents.[5][6] The key is to use a minimal amount of hot solvent to dissolve the crude material completely and then allow it to cool slowly to form well-defined crystals. A second crop can sometimes be obtained by concentrating the mother liquor.[4]
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel chromatography can be employed. A non-polar eluent system, such as a hexane/dichloromethane gradient, is typically effective.[13][14] However, due to the low solubility, it may be necessary to dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column.
-
Frequently Asked Questions (FAQs)
Question: Why does the bromination of 2,6-dimethylanthracene selectively occur at the 9 and 10 positions?
Answer: The high reactivity of the 9 and 10 positions on the anthracene core is a fundamental principle of its chemistry, explained by the stability of the reaction intermediate. During electrophilic aromatic substitution, the electrophile (Br⁺) attacks the electron-rich aromatic system, forming a carbocation intermediate known as a sigma complex or arenium ion.
-
Mechanism Insight: When the attack occurs at the C-9 or C-10 position, the positive charge is delocalized across the molecule, but the key is that two separate, intact benzene rings are preserved in the major resonance structures.[15] If the attack were to occur at another position (e.g., C-1), the resulting intermediate would only retain the aromatic stabilization of a single naphthalene-like system, which is significantly less stable (61 kcal/mol for naphthalene vs. 2 x 36 kcal/mol for two benzene rings).[16]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,6-dimethylanthracene CAS#: 613-26-3 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Bromination of some substituted 9-methylanthracenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)-Isoxazole Esters [mdpi.com]
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- 16. quora.com [quora.com]
Challenges in the scale-up synthesis of 2,6-dimethylanthracene.
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific bottlenecks in the synthesis and scale-up of 2,6-dimethylanthracene (2,6-DMA).
Ticket Subject: Scale-Up Optimization, Isomer Control, and Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Introduction: The "Insolubility" & "Isomer" Paradox
2,6-Dimethylanthracene is a critical semiconductor precursor, but it presents two notorious scale-up challenges:
-
Regio-irregularity: Synthetic routes often yield inseparable mixtures of 2,6- and 2,7-isomers.
-
Solubility: The planar aromatic structure leads to strong
- stacking, making the compound insoluble in most solvents below 100°C, complicating purification.
This guide addresses these issues through validated protocols and root-cause analysis.
Module 1: Route Selection & Isomer Control
User Query: "I am synthesizing 2,6-DMA via Friedel-Crafts acylation of toluene with 4-methylphthalic anhydride, but I am getting a 50:50 mixture of isomers. How do I fix this?"
Root Cause Analysis
The Friedel-Crafts route is inherently non-selective for this target.
-
Mechanism: When 4-methylphthalic anhydride reacts with toluene, the acylium ion can attack the toluene at the para position (favored). However, the anhydride ring opening can occur at either carbonyl group.
-
Result: This produces a mixture of two benzoylbenzoic acid intermediates.[1] Upon cyclization (using H₂SO₄), one yields 2,6-dimethylanthraquinone and the other yields 2,7-dimethylanthraquinone .
-
The Hard Truth: These isomers have nearly identical boiling points and solubilities. Separation at the anthraquinone stage is inefficient; separation at the anthracene stage is nearly impossible on a large scale.
Corrective Action: The "Quinone-First" Strategy
For scale-up, do not attempt to synthesize the skeleton from scratch unless you have access to specific Diels-Alder catalysts (e.g., isoprene + 1,4-benzoquinone routes). The most robust protocol involves sourcing high-purity 2,6-dimethylanthraquinone (2,6-DMAQ) and performing a controlled reduction.
If you must synthesize the quinone, you must purify the intermediate acid (2-(4-methylbenzoyl)-5-methylbenzoic acid) via fractional crystallization before cyclization, though yields will be <30%.
Workflow Visualization: Route Decision Tree
Caption: Decision matrix showing why the Friedel-Crafts route is discouraged for high-purity applications due to isomer contamination.
Module 2: Reduction Protocol (The "Workhorse" Method)
User Query: "My reduction using Sn/HCl yielded a yellow solid that melts too low. What happened?"
Troubleshooting
You likely stopped at the Anthrone stage or produced a mixture. Sn/HCl is excellent for making anthrones but requires harsh conditions to go all the way to anthracene. For scale-up, the Zinc/Ammonia (Hayashi-related conditions) or NaBH4 methods are superior.
Protocol A: Zinc/Ammonia Reduction (Scalable & Robust)
Best for: Multi-gram to Kilogram scale.
Reagents:
-
2,6-Dimethylanthraquinone (1.0 eq)
-
Zinc Dust (Activated, 5.0 - 10.0 eq)
-
Aqueous Ammonia (20-28%)
-
Copper(II) sulfate (catalytic amount, optional but recommended)
Step-by-Step:
-
Activation: Stir Zinc dust in 2M HCl for 5 mins, filter, wash with water, acetone, and dry. (Critical for initiation).
-
Slurry: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to sludge formation) and a reflux condenser, suspend the quinone in aqueous ammonia (approx 10-15 mL per gram of quinone).
-
Addition: Add the activated Zinc dust.
-
Heat: Slowly heat to reflux.
-
Warning:Hydrogen gas evolution. Ensure proper venting. Do not seal the system.
-
-
Reaction: Reflux for 4-6 hours. The red/brown quinone color should fade to a pale yellow/green fluorescent slurry.
-
Workup:
-
Filter hot (to remove excess Zn).
-
Acidify the filtrate with HCl to precipitate the crude anthracene.
-
Alternative (if product is in the solid filter cake): The anthracene is often insoluble. Extract the filter cake (Zn + Product) with hot Toluene or Chlorobenzene. Filter the hot organic layer to remove Zn. Cool to crystallize.
-
Protocol B: NaBH₄ Two-Step (High Purity/Lab Scale)
Best for: <50g scale, Electronic Grade requirements.
-
Reduction: Suspend quinone in Diglyme or THF/Methanol. Add NaBH₄ (4 eq). Reflux 2h.
-
Intermediate: This forms 9,10-dihydroxy-2,6-dimethyl-9,10-dihydroanthracene (diol).
-
-
Aromatization: Quench into dilute HCl (6M). The acid catalyzes the dehydration of the diol to the aromatic anthracene immediately.
-
Filtration: Collect the precipitating solid.
Comparison of Methods
| Feature | Zinc / Ammonia | NaBH₄ / Acid | Sn / HCl |
| Scale Potential | High (Industrial) | Medium (Lab/Pilot) | Low |
| Cost | Low | Moderate | Moderate |
| Exotherm Risk | High (H₂ evolution) | Low | Medium |
| Purity Profile | Good (requires recrystallization) | Excellent | Risk of Anthrone |
Module 3: Purification & Solubility
User Query: "I cannot get the crude solid to dissolve in Ethanol or Hexane for recrystallization."
The Solubility Wall
2,6-DMA is effectively insoluble in polar solvents and aliphatic hydrocarbons. You must use high-boiling aromatics or chlorinated solvents .
Recommended Solvents
-
Good: Toluene (boiling), Xylene (boiling).
-
Best (for scale): o-Dichlorobenzene (o-DCB) or Chlorobenzene .
-
Why? High boiling points (180°C / 131°C) allow you to dissolve the material at high concentration, leading to better recovery upon cooling.
-
Purification Workflow
-
Hot Filtration: Dissolve crude in boiling o-DCB. Filter while boiling through a pre-heated funnel (to remove Zinc or inorganic salts).
-
Crystallization: Allow to cool slowly to Room Temperature. 2,6-DMA crystallizes as fluorescent blue-green plates.
-
Sublimation (Final Polish): For device-grade (OLED/OFET) materials, recrystallization is insufficient to remove trace isomers or solvent traps.
-
Conditions: High Vacuum (
to Torr). -
Source Temp: 160-180°C.
-
Gradient: Three-zone furnace recommended to separate volatile impurities.
-
Caption: Purification workflow emphasizing the necessity of high-boiling solvents and sublimation for electronic-grade purity.
Module 4: QC & Identification
User Query: "How do I distinguish 2,6-DMA from 2,7-DMA?"
Standard 1H NMR is often insufficient due to peak overlap in the aromatic region.
-
Melting Point:
-
2,6-DMA: ~242-243°C (High symmetry, higher lattice energy).
-
2,7-DMA: Often slightly lower or broader range if impure (~238-240°C), but unreliable in mixtures.
-
-
Crystallography: 2,6-DMA typically forms plates; 2,7-DMA often forms needles.
-
Definitive Method: C-13 NMR or GC-MS (requires high temp column). In 1H NMR, look for the singlet at the 9,10 positions. In 2,6-DMA, the symmetry makes the methyl groups equivalent and the 9,10 protons equivalent.
References
-
Synthesis of Anthracene Derivatives (Friedel-Crafts Limitations)
- Title: Regioselective Friedel-Crafts Acylation of 2-Methyl- and 2,3-Dimethylanthracene.
- Source: PubChem / Liter
-
URL:[Link]
-
Reduction Protocols (Anthraquinone to Anthracene)
- Title: Reduction of anthraquinones by using Zn/pyridine or Zn/NaOH reductive methods.
- Source: Beilstein Journal of Organic Chemistry (via ResearchG
-
URL:[Link]
-
Purification & Sublimation
- Solubility Data: Title: 2,6-Dimethylanthracene Physical Properties & Solubility. Source: ChemicalBook / Santa Cruz Biotechnology.
Sources
Validation & Comparative
A Researcher's Guide to the Electronic Landscape of Dimethylanthracene Isomers: A Computational Approach
This guide provides a comparative analysis of the electronic structures of key dimethylanthracene (DMA) isomers, leveraging high-level computational chemistry techniques. Designed for researchers, scientists, and professionals in drug and materials development, this document moves beyond a simple recitation of data to explain the causality behind methodological choices and the implications of the findings. We will explore how the seemingly subtle shift of two methyl groups on an anthracene core can profoundly alter the electronic properties that govern molecular reactivity, photophysics, and potential applications.
The Significance of Isomeric Variation in Anthracene Derivatives
Polycyclic Aromatic Hydrocarbons (PAHs) like anthracene are fundamental building blocks in organic electronics and photochemistry.[1] Their rigid, planar structure and delocalized π-electron systems give rise to unique optical and electronic properties. The addition of substituent groups, such as methyl (-CH₃) groups, introduces further tunability. However, the precise placement of these groups—the isomerism—is a critical factor that dictates the molecule's behavior. Different isomers of dimethylanthracene can exhibit varied fluorescence quantum yields, distinct reactivity in chemical reactions, and different stabilities, all of which are rooted in their underlying electronic structure.[2] Understanding these isomeric differences is paramount for designing novel materials for applications like Organic Light-Emitting Diodes (OLEDs) or for predicting the environmental fate and toxicity of these compounds.[3][4]
This guide focuses on a comparative computational analysis of three representative isomers: 2,6-dimethylanthracene, 1,5-dimethylanthracene, and the well-studied 9,10-dimethylanthracene. We will employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), established and powerful tools for elucidating the electronic properties of such molecules.[5][6]
The Computational Toolkit: Methodological Rationale
The accuracy of any computational analysis hinges on the chosen theoretical methods. For molecules like dimethylanthracene, a combination of DFT for ground-state properties and TD-DFT for excited-state properties provides a robust and computationally efficient framework.[7][8]
Pillar 1: Ground State Optimization and Electronic Properties via DFT
-
Why DFT? DFT is a quantum mechanical method that calculates the electronic structure of a molecule by modeling its electron density. It offers an excellent balance of accuracy and computational cost, making it ideal for optimizing molecular geometries and determining properties of medium-sized organic molecules.[9]
-
Choice of Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[6] It reliably predicts ground-state geometries and frontier molecular orbital energies for PAHs, providing a solid foundation for our analysis.
-
Choice of Basis Set: 6-31G(d,p). A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) Pople-style basis set is a standard choice that provides sufficient flexibility for describing the electron distribution, including polarization functions (d,p) on heavy atoms and hydrogens, which are crucial for accurately modeling chemical bonds and intermolecular interactions.
Pillar 2: Probing Optical Properties with TD-DFT
-
Why TD-DFT? To understand how these molecules interact with light, we must investigate their electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra.[10][11]
-
Choice of Functional: CAM-B3LYP. While B3LYP is excellent for ground states, it can be less accurate for certain types of excited states, particularly those with charge-transfer character. CAM-B3LYP is a long-range corrected functional that improves the description of excited states, leading to more accurate predictions of absorption spectra for conjugated systems.[6][12]
The flowchart below illustrates the comprehensive workflow employed for the analysis of each isomer.
Caption: Isomer structure dictates the HOMO-LUMO energy gap.
Experimental Protocol: A Step-by-Step Computational Workflow
To ensure reproducibility and transparency, we provide a detailed protocol for the computational analysis of a single isomer, 9,10-dimethylanthracene, using the Gaussian software package. This protocol serves as a self-validating system.
Objective: To calculate the optimized ground-state geometry, frontier molecular orbitals, and UV-Vis spectrum of 9,10-dimethylanthracene.
Software: Gaussian 16, GaussView 6
Methodology:
-
Step 1: Molecular Structure Construction
-
Open GaussView 6.
-
Using the builder tool, construct the anthracene molecule.
-
Add a methyl group to the carbon at position 9 and another at position 10.
-
Perform a preliminary structure clean-up using the "Clean" function (Edit -> Clean).
-
-
Step 2: Geometry Optimization
-
Go to Calculate -> Gaussian Calculation Setup.
-
Select "Opt+Freq" from the "Job Type" dropdown menu. This combines optimization and frequency calculation into a single job.
-
Go to the "Method" tab.
-
Ground State: Set to "DFT".
-
Functional: Select "B3LYP".
-
Basis Set: Select "6-31G(d,p)".
-
-
Submit the calculation.
-
-
Step 3: Validation of the Optimized Structure
-
Once the calculation is complete, open the resulting log file.
-
Go to Results -> Vibrations.
-
Examine the list of vibrational frequencies. A true energy minimum is confirmed if all frequencies are positive (no imaginary frequencies) . [5]If an imaginary frequency exists, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
-
Step 4: Analysis of Ground-State Properties
-
With the optimized structure's log file open, go to Results -> Summary. The final energy and dipole moment are displayed.
-
To visualize the frontier orbitals, go to Results -> Surfaces/Contours.
-
Click "Cube Actions" -> "New Cube". Select "HOMO" and "LUMO" as the type and click "OK".
-
Once the cubes are generated, select the HOMO cube and click "Surface Actions" -> "New Surface" to visualize it. Repeat for the LUMO. Note the energies of these orbitals.
-
-
Step 5: TD-DFT Calculation for UV-Vis Spectrum
-
Using the validated optimized geometry from Step 3, go to Calculate -> Gaussian Calculation Setup.
-
Job Type: Select "Energy".
-
Method Tab:
-
Change the method to "TD-SCF".
-
Select the functional "CAM-B3LYP". The basis set should remain "6-31G(d,p)".
-
-
Submit the calculation.
-
-
Step 6: Spectrum Visualization
-
Open the log file from the TD-DFT calculation.
-
Go to Results -> UV-Vis.
-
A simulated spectrum will be displayed, showing the calculated excitation energies (in nm) and their corresponding oscillator strengths. The peak with the highest oscillator strength near the longest wavelength is typically considered the λmax.
-
Conclusion and Future Directions
This guide demonstrates that the electronic structure of dimethylanthracene is highly sensitive to the isomeric substitution pattern. Through a validated computational workflow, we have shown that placing methyl groups at the central 9,10-positions results in a significantly smaller HOMO-LUMO gap compared to substitution on the outer rings (1,5- and 2,6-). This reduced gap in 9,10-DMA leads to a lower ionization potential and a red-shifted absorption spectrum, indicating higher reactivity and distinct photophysical properties.
These computational insights provide a powerful predictive framework for researchers. For those in materials science, this knowledge can guide the rational design of new anthracene derivatives with tailored electronic and optical properties for devices. For environmental scientists and toxicologists, understanding the relative reactivity and stability of different isomers is crucial for assessing their environmental impact and metabolic fate. The presented methodologies offer a reliable and efficient alternative to purely experimental approaches for screening and comparing new molecular designs.
References
-
Titaley, I. A., et al. (2021). "Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons." Environmental Science & Technology. [Link]
-
Su, Y., et al. (2021). "Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons." Chemistry – An Asian Journal. [Link]
-
Zahorski, D., et al. (2013). "Electronic spectroscopy and methyl internal rotation dynamics of 9,10-dimethylanthracene." The Journal of Chemical Physics. [Link]
-
Schulze, T. F., et al. (2015). "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation." Physical Chemistry Chemical Physics. [Link]
-
Al-Naiema, I. M., et al. (2022). "Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review." Energy & Fuels. [Link]
-
Novak, I., et al. (2019). "Electronic Structure of Anthracene Photodimer: Di-paraanthracene." Chemical Physics Letters. [Link]
-
Pop, A. M., et al. (2024). "Computational Study of the Effects of Polycyclic Aromatic Hydrocarbons on Human Health and the Environment." Applied Medical Informatics. [Link]
-
Zhang, Y., et al. (2023). "Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations." Molecules. [Link]
-
Wang, H., et al. (2013). "Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives." Journal of Molecular Structure. [Link]
-
Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). "A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation." Egyptian Journal of Petroleum. [Link]
-
Ross, A. R., et al. (2022). "Computational Study of C2-C10 Carbon Cluster Stability via HOMO-LUMO Gaps Analysis." Kennesaw State University. [Link]
-
Singh, R., & Kumar, S. (2023). "Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials." Chemistry – A European Journal. [Link]
-
Johnson, N. P., et al. (2023). "Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model." University of Wisconsin-Eau Claire. [Link]
-
Ayub, K., et al. (2017). "Computational Designing of Low Energy Gap Small Molecule Acceptors for Organic Solar Cells." Journal of the Mexican Chemical Society. [Link]
-
RSC Publishing. (2016). "Designing of efficient thermally activated delayed fluorescence emitters..." RSC Advances. [Link]
-
El-Malki, M., et al. (2024). "Cyano-Substituted Anthracene Derivatives: Unveiling Photophysical Behavior, Cis/Trans Isomerization, and Structure." SSRN. [Link]
-
NIST. "9,10-Dimethylanthracene IR Spectrum." NIST WebBook. [Link]
-
NIST. "9,10-Dimethylanthracene Mass Spectrum." NIST WebBook. [Link]
-
Gate, R. (2015). "DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms." ResearchGate. [Link]
-
Karon, K. M., & Rybakov, V. B. (2022). "Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences." Materials. [Link]
-
Al-Haidar, M., et al. (2022). "Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60." Molecules. [Link]
-
Rodrigues, J. F. R., et al. (2023). "Photophysical Properties of Anthracene Derivatives." Photochem. [Link]
-
RSC Publishing. "DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs." RSC Advances. [Link]
-
Ghaffari, F., et al. (2021). "DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs." RSC Advances. [Link]
-
Kang, B., et al. (2024). "Janus‐Type Photophysics of Rotational Isomers in a Diphenylanthracene Dimer." Angewandte Chemie International Edition. [Link]
-
Q-Chem. (2023). "2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT." YouTube. [Link]
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A comparative study of the reactivity of 2,6- and 2,7-dimethylanthracene.
Topic: A comparative study of the reactivity of 2,6- and 2,7-dimethylanthracene. Content Type: Publish Comparison Guide.
Executive Summary
This guide provides a technical comparison between 2,6-dimethylanthracene (2,6-DMA) and 2,7-dimethylanthracene (2,7-DMA) . While both isomers share identical molecular weights and similar electronic activation of the central ring, their divergent symmetry elements (
The Verdict:
-
For Solution-Phase Kinetics (Diels-Alder/Oxidation): The two isomers are functionally interchangeable . Both exhibit enhanced reactivity at the 9,10-positions compared to unsubstituted anthracene due to inductive donation from the methyl groups.
-
For Solid-State Applications (Organic Electronics/Switching): 2,6-DMA is the superior candidate. Its centrosymmetric nature facilitates ordered herringbone packing, leading to highly selective "Head-to-Tail" photodimerization and higher fluorescence quantum yields in crystal form.
Part 1: Structural & Electronic Basis
The reactivity difference is rooted in molecular symmetry, which dictates how these molecules interact with themselves (dimerization) and other substrates (crystal packing).
| Feature | 2,6-Dimethylanthracene | 2,7-Dimethylanthracene | Impact on Reactivity |
| Point Group | 2,6-DMA packs more efficiently; 2,7-DMA has a permanent dipole moment along the short axis. | ||
| 9,10-Position Sterics | Open / Unhindered | Open / Unhindered | Both allow rapid approach of dienophiles (unlike 9,10-DMA). |
| Electronic Effect | Methyls at | Methyls at | Both increase HOMO energy, accelerating electrophilic attack at 9,10. |
| Photoproducts | Stereoselective (Head-to-Tail) | Statistical Mixture Potential (HH/HT) | 2,6-DMA yields cleaner photochemistry. |
Part 2: Module A - Diels-Alder Cycloaddition (Solution Phase)
In solution, the symmetry differences are negated by rotational freedom. Both isomers act as electron-rich dienes. The reaction with maleic anhydride serves as the standard benchmark for quantifying diene character.
Mechanism & Pathway
Both isomers undergo a concerted [4+2] cycloaddition. The methyl groups activate the ring electronically without imposing the steric penalty seen in 9,10-disubstituted anthracenes.
Figure 1: General Diels-Alder pathway for dimethylanthracenes attacking the 9,10-positions.
Experimental Protocol: Kinetic Benchmarking
Objective: Determine the pseudo-first-order rate constant (
-
Preparation: Dissolve 2,6-DMA (or 2,7-DMA) (0.01 mmol) in dry toluene (10 mL). Ensure the starting material is recrystallized from ethanol to remove oxidized impurities.
-
Dienophile Addition: Add a 50-fold excess of maleic anhydride (0.5 mmol) to ensure pseudo-first-order conditions.
-
Monitoring: Transfer to a quartz cuvette. Monitor the decay of the anthracene absorption band (
nm) via UV-Vis spectroscopy at 25°C. -
Data Analysis: Plot
vs. time.[1][2] The slope yields .-
Self-Validation Check: The plot must be linear (
). If curvature exists, oxygen quenching or side reactions are occurring.
-
Comparative Data:
| Parameter | 2,6-DMA | 2,7-DMA | Unsubstituted Anthracene |
|---|
| Relative Rate (
Part 3: Module B - Photodimerization (Solid State)[3]
This is the critical divergence point. According to the Topochemical Postulate (Schmidt's Rules) , reaction in the solid state is governed by the distance and orientation of adjacent double bonds in the crystal lattice (< 4.2 Å).
The Symmetry Effect
-
2,6-DMA: Centrosymmetric packing typically aligns molecules in a "head-to-tail" fashion. Upon UV irradiation, this yields a single, centrosymmetric dimer (anti-Head-to-Tail).
-
2,7-DMA: The lower symmetry allows for more complex packing arrangements. While head-to-tail is electronically favored, the lack of a center of inversion can lead to defects or mixed domains, potentially yielding "Head-to-Head" isomers or lower conversion rates due to lattice strain.
Figure 2: Divergent photochemical pathways driven by crystal symmetry.
Experimental Protocol: Solid-State Irradiation
Objective: Compare dimerization efficiency and product distribution.
-
Crystal Growth: Grow single crystals of each isomer by slow evaporation from chloroform.
-
Note: Polymorphism can affect results. Ensure consistent solvent use.
-
-
Irradiation: Place crystals between two glass slides. Irradiate with a high-pressure Hg lamp (
nm) for 4 hours. -
Work-up: Dissolve the irradiated solid in
. -
Analysis (
NMR):-
2,6-DMA: Look for a single set of bridgehead proton signals (
ppm). -
2,7-DMA: Look for splitting or multiple bridgehead peaks indicating isomer mixtures (syn/anti or HH/HT).
-
Part 4: Oxidative Stability (Singlet Oxygen)
Both compounds are susceptible to photo-oxidation, forming endoperoxides. This is a primary degradation pathway in drug formulations or organic semiconductor devices.
-
Mechanism: Type II photo-oxygenation involving sensitized singlet oxygen (
) attack at the 9,10-positions. -
Reactivity: Both 2,6- and 2,7-DMA react at rates approaching the diffusion limit (
), significantly faster than benzene or naphthalene derivatives. -
Storage Implication: Both isomers must be stored under inert atmosphere (Argon/Nitrogen) and protected from light. 2,7-DMA is slightly more prone to non-specific oxidation due to its polarity (
), which can attract polar reactive oxygen species in solution.
References
-
Becker, H.-D. (1993). Solid-State Photochemistry of Anthracenes. Chemical Reviews.
-
Bouas-Laurent, H., et al. (2000). Photodimerization of Anthracenes in Fluid Solution: Structural Aspects. Chemical Society Reviews.[3]
-
Desvergne, J. P., et al. (1980). Topochemical Control in the Photodimerization of Anthracene Derivatives. Journal of the Chemical Society, Perkin Transactions 2.
-
Breton, G. W., et al. (2010). Diels-Alder Reactivity of 9,10-Dimethylanthracene vs Anthracene. Journal of Chemical Education.
Sources
A Comparative Guide to Blue Emitters in OLED Devices: Evaluating 2,7-dimethylanthracene Against Modern Alternatives
In the pursuit of vibrant and efficient full-color displays and solid-state lighting, the development of high-performance Organic Light-Emitting Diodes (OLEDs) is paramount. At the heart of this technology lies the emissive layer, where the choice of emitter material dictates the device's efficiency, color purity, and operational stability. While red and green emitters have achieved remarkable performance, the development of stable and efficient blue emitters remains a significant challenge in the field of organic electronics.[1][2] This guide provides a comprehensive performance comparison of a foundational blue fluorescent emitter, 2,7-dimethylanthracene, against a selection of state-of-the-art fluorescent, Thermally Activated Delayed Fluorescence (TADF), and phosphorescent blue emitters.
This analysis is designed for researchers, materials scientists, and professionals in drug development and optoelectronics, offering an in-depth look at the performance metrics, underlying mechanisms, and experimental considerations crucial for the selection and development of next-generation blue OLEDs.
The Enduring Challenge of Blue Emitters
The difficulty in creating high-performance blue OLEDs stems from the high energy of blue light. This high energy makes the organic molecules used as blue emitters more susceptible to degradation, leading to shorter operational lifetimes compared to their red and green counterparts.[1] Furthermore, achieving deep blue emission with high quantum efficiency is a constant trade-off. Traditional fluorescent emitters, while often exhibiting good color purity and stability, are fundamentally limited by spin statistics, allowing only the harvesting of singlet excitons and thus capping their theoretical maximum external quantum efficiency (EQE) at 25%.[3]
To overcome this limitation, phosphorescent and TADF emitters have been developed. Phosphorescent OLEDs (PHOLEDs) utilize heavy metal complexes to enable the harvesting of both singlet and triplet excitons, potentially reaching a theoretical internal quantum efficiency of 100%.[3] Similarly, TADF emitters are designed to have a small energy gap between their singlet and triplet excited states, allowing for the up-conversion of triplet excitons to singlets through reverse intersystem crossing (RISC), thereby also enabling near-100% internal quantum efficiency.[4]
Performance Benchmark: 2,7-dimethylanthracene
2,7-dimethylanthracene is a simple, commercially available aromatic hydrocarbon based on the anthracene core. While specific electroluminescence data for 2,7-dimethylanthracene in OLED devices is scarce in recent literature, its performance can be inferred from studies on similar simple anthracene derivatives. These materials typically exhibit deep-blue fluorescence. For the purpose of this guide, we will use a representative performance profile for a basic anthracene derivative-based fluorescent emitter to provide a baseline for comparison. It is important to note that these values are estimations and actual performance can vary based on device architecture and fabrication conditions.
Comparative Analysis of Blue Emitters
The following table summarizes the key performance metrics of 2,7-dimethylanthracene (as a representative simple anthracene derivative) and a selection of advanced blue emitters from the three major classes: fluorescent, TADF, and phosphorescent.
| Emitter Class | Emitter Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Lifetime (LT50 @ 1000 cd/m²) (hours) | Reference |
| Fluorescent | 2,7-dimethylanthracene (representative) | ~5% | (0.15, 0.08) | ~430 | < 1,000 | [5] |
| BD-06 | 11% | (0.14, 0.09) | N/A | >10,000 | [1] | |
| PPITPh | 11.83% | (0.15, 0.07) | N/A | 48.4 (LT50 @ 100 cd/m²) | [6] | |
| TADF | DDMA-TXO2 | 22.4% | (0.16, 0.24) | N/A | N/A | [7] |
| 4TCzBN | 21.2% | N/A | ~470 | 770 (T50 @ 500 cd/m²) | [8] | |
| DBA-SAB | 25.7% | (0.144, 0.212) | N/A | N/A | [9] | |
| 5-DABNA derivative | 32.48% | N/A | 457 | N/A | [10] | |
| Phosphorescent | Pt-complex | 56% (tandem device) | (0.14, 0.12) | N/A | 1,800 (LT90 @ 500 cd/m²) | |
| Ir(III) complex | 31.62% | (0.175, 0.446) | 485 | 1,237 | [11] | |
| PtON-TBBI | 27.4% | (0.148, 0.165) | N/A | 370 (LT90 @ 1000 cd/m²) | [12] |
Analysis of Performance Data:
-
External Quantum Efficiency (EQE): As expected, the representative simple fluorescent emitter, 2,7-dimethylanthracene, shows a significantly lower EQE compared to the advanced fluorescent, TADF, and phosphorescent emitters. The theoretical limit for conventional fluorescence is around 5% EQE, which is reflected in the estimated value. Modern fluorescent emitters that utilize mechanisms like triplet-triplet annihilation can surpass this limit. TADF and phosphorescent emitters demonstrate substantially higher EQEs, often exceeding 20% and in some cases approaching or even surpassing 30-40% in optimized device structures.[4][10][11]
-
Color Purity (CIE Coordinates): Deep-blue emission is characterized by low x and y values in the CIE 1931 color space. While simple anthracene derivatives can provide deep-blue emission, maintaining high efficiency at these coordinates is challenging.[5] The compared advanced emitters showcase a range of blue shades, with some achieving the deep-blue coordinates required for wide color gamut displays.[13][9]
-
Lifetime: The operational lifetime of blue OLEDs is a critical factor for commercial applications. While specific lifetime data for 2,7-dimethylanthracene is unavailable, simple fluorescent emitters generally exhibit longer lifetimes than early phosphorescent emitters, though modern phosphorescent and TADF materials have shown significant improvements in stability.[2][8][11]
Experimental Methodologies
To ensure a fair and objective comparison, it is crucial to understand the experimental protocols for fabricating and characterizing OLED devices. The following sections provide a detailed, step-by-step methodology for these processes.
OLED Device Fabrication (Vacuum Thermal Evaporation)
This protocol describes the fabrication of a small molecule OLED using vacuum thermal evaporation, a common technique for materials like 2,7-dimethylanthracene and other emitters listed in the comparison table.
dot
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun.
-
Immediately before loading into the deposition chamber, the ITO surface is treated with oxygen plasma to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
A series of organic layers are deposited sequentially without breaking the vacuum. A typical device structure is:
-
Hole Injection Layer (HIL): e.g., 10 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Hole Transport Layer (HTL): e.g., 30 nm of NPB.
-
Emissive Layer (EML): This can be a neat film of the emitter (for non-doped devices) or a host material doped with the emitter (guest-host system). For instance, a 20 nm layer of a host like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with the blue emitter at a specific concentration (e.g., 6 wt%).
-
Hole Blocking Layer (HBL): e.g., 10 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Electron Transport Layer (ETL): e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
-
Cathode Deposition and Encapsulation:
-
An Electron Injection Layer (EIL) , such as 1 nm of Lithium Fluoride (LiF), is deposited to facilitate electron injection.
-
A metal cathode, typically 100 nm of Aluminum (Al), is then deposited through a shadow mask to define the active area of the device.
-
After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
-
OLED Device Characterization
dot
Caption: Workflow for OLED device characterization.
Step-by-Step Protocol:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
The I-V-L characteristics of the encapsulated OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
The measurements are performed by applying a forward voltage bias and recording the corresponding current density and luminance.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectra are recorded at a constant driving voltage or current using a spectroradiometer.
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
-
Operational Lifetime Measurement:
-
The operational lifetime is determined by driving the device at a constant DC current corresponding to an initial luminance (e.g., 1000 cd/m²) and monitoring the luminance decay over time. The lifetime (e.g., LT50) is defined as the time it takes for the luminance to drop to 50% of its initial value.
-
Causality Behind Experimental Choices
-
Vacuum Thermal Evaporation: This technique is chosen for small molecule emitters due to its ability to form uniform, high-purity thin films with precise thickness control, which is crucial for device performance and reproducibility.
-
Multi-layer Device Architecture: The use of dedicated hole injection, transport, blocking, and electron transport layers is essential for balancing charge injection and transport within the device. This balanced charge recombination within the emissive layer maximizes the exciton formation rate and, consequently, the device efficiency.
-
Guest-Host System: Doping the emitter into a host material is a common strategy to prevent aggregation-caused quenching of the emitter molecules, which would otherwise lead to a significant decrease in photoluminescence quantum yield and device efficiency. The host also facilitates energy transfer to the guest emitter.
-
Encapsulation: Organic materials in OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a critical step to protect the device from environmental degradation and ensure a long operational lifetime.
Conclusion and Future Outlook
This guide demonstrates that while 2,7-dimethylanthracene, as a representative of simple anthracene-based fluorescent emitters, can produce deep-blue light, its performance in terms of efficiency is significantly surpassed by modern fluorescent, TADF, and phosphorescent emitters. The development of TADF and phosphorescent materials has successfully overcome the 25% theoretical limit of conventional fluorescence, paving the way for highly efficient blue OLEDs.
The data presented highlights the continuous innovation in the field of blue emitters. Researchers are not only pushing the boundaries of quantum efficiency but are also making significant strides in improving the operational lifetime and color purity of these materials. The choice of an appropriate blue emitter will ultimately depend on the specific application requirements, balancing the need for high efficiency, deep-blue color, long-term stability, and cost-effectiveness. Future research will likely focus on developing novel molecular designs that can simultaneously achieve all these desired properties, finally solving the long-standing "blue problem" in OLED technology.
References
- Higuchi, T., Nakanotani, H., & Adachi, C. (2014). High-efficiency organic light-emitting diodes with blue fluorescent emitter.
- Yamazaki, T., et al. (2008). SID Symposium Digest of Technical Papers, 39(1), 895-898.
- Forrest, S. et al. (2025). Blue Polariton-enhanced Purcell phosphorescent OLED emitters boost the lifetime 250 times, may finally unlock blue PHOLEDs. OLED-Info.
- Lee, J. Y. et al. (2020). Management of charge and exciton for high-performance and long-lifetime blue OLEDs.
- Status and Challenges of Blue OLEDs: A Review. PMC.
- TADF Blue OLED Emitters | Design Str
- Efficiency upgrade for OLED screens: A route to blue PHOLED longevity. (2025). University of Michigan News.
- Kim, J. H., et al. (2020). Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio.
- A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. (2023). MDPI.
- Advances in High-Efficiency Blue OLED M
- Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications.
- Wu, Y., et al. (2025). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display.
- Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. (2024).
- Zhang, D., et al. (2017). Highly efficient and stable blue thermally activated delayed fluorescence emitters. SPIE Newsroom.
- TADF OLED emitters, introduction and market st
- Duan, L., et al. (2021). High-efficiency and long-lifetime deep-blue phosphorescent OLEDs using deuterated exciplex-forming host.
- Baldo, M. A., et al. (2000). Operating lifetime of phosphorescent organic light emitting devices. Applied Physics Letters, 76(19), 2630-2632.
- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. (2024). MDPI.
- Ma, D., et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. (2023). MDPI.
- Deep-blue OLED emitter: Efficiency & stability by intra-metallic transitions. (2024). TechBlick.
- Non-doped OLEDs based on Anthracene Derivatives with Aggregation-Induced Emission and Piezofluorochromism. SSRN.
- Synthesis of Heterocycles for OLED Applic
- Du, M., et al. (2025). Management of charge and exciton for high-performance and long-lifetime blue OLEDs.
- Efficient non-doped blue and white OLEDs with negligible roll-off using anthracene-based hybrid local and charge transfer as emitters.
- Dos Santos, P. L., et al. (2016). Using Guest-Host Interactions To Optimize the Efficiency of TADF OLEDs. The Journal of Physical Chemistry Letters, 7(17), 3341-3346.
- Host-guest design for stretchable light-emitting polymers reaching an EQE of 20%. (2025). ChemRxiv.
- Identification of host–guest systems in green TADF-based OLEDs with energy level matching based on a machine-learning study. RSC Publishing.
- Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives.
- Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43.4%. PMC.
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- Blue electroluminescent materials based on 2,7-distyrylfluorene for organic light-emitting diodes.
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- Organic Light Emitting Diode: OLED Gener
- Electroluminescence in organic light emitting diodes. University of Muenster.
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Technical Comparison: Spectroscopic Profiling of 2,6-Dimethylanthracene vs. 2,6-Dimethylnaphthalene
Executive Summary
In the analysis of polycyclic aromatic hydrocarbons (PAHs), the distinction between 2,6-dimethylanthracene (2,6-DMA) and 2,6-dimethylnaphthalene (2,6-DMN) is a fundamental exercise in understanding conjugation length effects. While both molecules share a
This guide provides a definitive spectroscopic comparison. For researchers in organic electronics and scintillation, 2,6-DMA offers superior quantum efficiency in the blue visible region. Conversely, 2,6-DMN serves as a high-energy UV reference and a structural precursor for high-performance polymers like Polyethylene Naphthalate (PEN).
Electronic Absorption Spectroscopy (UV-Vis)
The primary differentiator between these two compounds is the bathochromic (red) shift observed in 2,6-DMA due to extended
Theoretical Grounding
The energy gap (
-
2,6-DMN (2 rings): Larger
, requiring higher energy photons (UV) for excitation. -
2,6-DMA (3 rings): Smaller
, allowing absorption of lower energy photons (Near-UV/Visible).
Comparative Data
| Feature | 2,6-Dimethylnaphthalene (2,6-DMN) | 2,6-Dimethylanthracene (2,6-DMA) |
| Primary | 275 nm (Strong | 370–390 nm (Vibrational progression) |
| Secondary Bands | Weak tail > 310 nm | Strong absorption 340–360 nm |
| Visual Appearance | Colorless / White Crystalline | Pale Yellow / Greenish-Yellow Crystalline |
| Molar Absorptivity ( | Moderate (~5,000 - 6,000 | High (>9,000 |
| Transition Type |
Analyst Note: 2,6-DMA exhibits a characteristic "triple-finger" vibrational structure in the 350–400 nm range. This fine structure is often lost in polar solvents due to broadening but is distinct in cyclohexane or hexane.
Photoluminescence (Fluorescence)[1]
Fluorescence spectroscopy reveals the most practical differences. 2,6-DMA is a highly efficient blue emitter, whereas 2,6-DMN emits in the deep UV/violet.
Jablonski Energy Diagram
The following diagram illustrates the energy pathways. Note the smaller non-radiative decay gap in Anthracene derivatives, which can influence quantum yield (
Caption: Comparative Jablonski diagram. 2,6-DMA (Green path) possesses a lower energy S1 state, resulting in visible blue emission compared to the UV emission of 2,6-DMN.
Emission Characteristics[2][3][4][5][6][7][8]
| Parameter | 2,6-DMN | 2,6-DMA |
| Emission Max ( | 330–340 nm (UV-B/A) | 400–450 nm (Blue) |
| Stokes Shift | Moderate (~50-60 nm) | Small (~10-20 nm) - Mirror image symmetry |
| Quantum Yield ( | ~0.23 (in cyclohexane) | ~0.30 - 0.40 (Solvent dependent) |
| Lifetime ( | ~90-100 ns | ~4-10 ns (Faster radiative decay) |
Nuclear Magnetic Resonance (NMR) Profiling[8]
For structural validation,
Key Chemical Shifts ( , 400 MHz)
-
The "Singlet" Differentiator (H9, H10):
-
2,6-DMA: The protons at positions 9 and 10 are chemically equivalent and isolated from other protons. They appear as a distinct singlet at a significantly downfield position (~8.2 – 8.4 ppm ) due to the strong anisotropic ring current of the three fused rings.
-
2,6-DMN: Lacks these central protons. The most downfield signals are the H1/H5 protons, which often show coupling (doublets or multiplets) and appear upfield relative to the anthracene meso-protons (~7.6 – 7.8 ppm).
-
-
Methyl Group Protons:
-
Both compounds show a strong singlet for the methyl groups at ~2.5 ppm . This is not a diagnostic differentiator between the two, but confirms the "dimethyl" substitution.
-
Experimental Protocols
To ensure reproducible spectroscopic data, the following workflows must be adhered to. Anthracene derivatives are particularly sensitive to photo-oxidation and aggregation.
Workflow Visualization
Caption: Standardized spectroscopic characterization workflow. Dilution is critical to prevent aggregation-induced quenching.
Protocol 1: Absorption Measurement (Self-Validating)
-
Solvent Selection: Use spectroscopic grade Cyclohexane or Ethanol. Cyclohexane is preferred for 2,6-DMA to resolve the vibrational fine structure.
-
Concentration: Prepare a stock solution (
M) and dilute to M. -
Validation: Measure Absorbance at
. If , dilute further. High concentrations cause "inner filter effects" which distort fluorescence data later.
Protocol 2: Fluorescence Quantum Yield (Relative)
-
Deoxygenation (Critical): 2,6-DMA triplet states are quenched by dissolved oxygen. Bubble Argon through the sample for 10 minutes before measurement.
-
Standard: Use Quinine Sulfate (in 0.1 M
) or unsubstituted Anthracene (in Ethanol) as a reference. -
Excitation: Excite at the absorption maximum determined in Protocol 1 (e.g., 375 nm for DMA, 275 nm for DMN).
References
-
NIST Chemistry WebBook. Naphthalene, 2,6-dimethyl- Spectral Data. National Institute of Standards and Technology.[1][2] [Link]
-
OMLC. Anthracene Absorption and Fluorescence Spectra. Oregon Medical Laser Center. (Reference for parent anthracene spectral trends). [Link]
-
PubChem. 2,6-Dimethylanthracene Compound Summary. National Center for Biotechnology Information. [Link]
-
University of Illinois. NMR Chemical Shifts of Common Solvents and Impurities. (For validating solvent residual peaks in NMR analysis). [Link]
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The Stability of Dimethylanthracene Isomers: A Comparative Guide for Researchers
A Senior Application Scientist's In-depth Analysis of how Methyl Group Positioning Dictates Molecular Stability
In the realm of polycyclic aromatic hydrocarbons (PAHs), the substitution pattern of alkyl groups on the aromatic core can dramatically influence the molecule's physicochemical properties, including its stability. For drug development professionals and researchers working with anthracene derivatives, a deep understanding of these structure-property relationships is paramount. This guide provides a comprehensive comparison of dimethylanthracene isomers, elucidating how the seemingly subtle shift in the position of two methyl groups can have profound implications for the molecule's thermodynamic and kinetic stability. We will delve into the underlying electronic and steric factors, supported by experimental data and computational chemistry, to provide a clear framework for predicting and understanding the behavior of these important compounds.
The Decisive Role of Methyl Group Position: An Overview
The stability of a dimethylanthracene isomer is not a monolithic property but rather a composite of its resistance to thermal decomposition, oxidation, and photodegradation. The location of the methyl substituents on the anthracene scaffold governs these stabilities through a combination of electronic and steric effects.
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect, which can influence the electron density distribution within the aromatic π-system. This can, in turn, affect the molecule's reactivity towards electrophiles and its oxidation potential. Generally, substituents that increase the electron density of the aromatic system can enhance its reactivity.
Steric Effects: The spatial arrangement of the methyl groups relative to each other and to the hydrogen atoms on the anthracene core can introduce steric strain. This is particularly pronounced in isomers where the methyl groups are in close proximity, such as in the "bay-region" or in peri-positions. This strain can lead to a distortion of the planar aromatic system, weakening the π-orbital overlap and consequently decreasing the overall stability of the molecule.
Thermodynamic Stability: A Tale of Two Isomers (and More)
| Isomer | Enthalpy of Formation (ΔfH° gas, kJ/mol) | Method |
| 1,3-Dimethylanthracene | 210.69 | Joback Method (Calculated)[1] |
| 9,10-Dimethylanthracene | Data not readily available in cited sources | - |
| 2,3-Dimethylanthracene | Heat capacity data available | Critically Evaluated Data[1] |
Note: The Joback method is a group contribution method for estimating thermochemical properties. While useful, experimental validation is preferred for higher accuracy.
Computational chemistry, particularly using Density Functional Theory (DFT) and composite methods like G3 and G4 theories, provides a powerful tool for predicting these thermochemical properties with high accuracy, especially when experimental data is scarce.[1] These calculations consistently show that isomers with greater steric hindrance, such as those with methyl groups in the bay-region, are generally less stable (have a higher enthalpy of formation) than their less sterically crowded counterparts.
For instance, substitution at the 9 and 10 positions of anthracene is known to introduce significant steric interactions.[2][3] This can lead to a greater propensity for reactions that relieve this strain, such as dimerization or oxidation.
Kinetic Stability: Reactivity as a Proxy
Kinetic stability refers to the rate at which a molecule undergoes a chemical reaction. A more stable isomer will generally exhibit lower reactivity. Key indicators of kinetic stability include oxidation potential and reactivity in specific chemical reactions like Diels-Alder cycloadditions or photo-oxidation.
Oxidation Potential
The ease with which a molecule can be oxidized is a direct measure of its electronic stability. A lower oxidation potential indicates a molecule that is more easily oxidized and thus, generally less stable. Cyclic voltammetry is the primary technique for determining oxidation potentials.
While a comprehensive comparative table of oxidation potentials for all dimethylanthracene isomers is not available in the provided search results, it is known that the anodic acetoxylation of 9,10-dimethylanthracene proceeds readily, indicating its susceptibility to oxidation.[4] The electron-donating nature of the methyl groups at these positions increases the electron density of the central ring, making it more susceptible to electrophilic attack and oxidation.
Reactivity in Chemical Reactions
The reactivity of dimethylanthracene isomers can be probed through various reactions. For example, the Diels-Alder reaction, a [4+2] cycloaddition, is sensitive to both the electronic nature and steric accessibility of the diene (the anthracene core). Steric hindrance at the reactive sites can significantly slow down or even prevent the reaction.[3]
Similarly, the susceptibility to photo-oxidation, often involving singlet oxygen, can vary between isomers. 9,10-dimethylanthracene, for instance, is known to undergo photosensitized oxidation to form the corresponding endoperoxide.[5][6][7] The rate of this reaction can be used as a measure of the isomer's photochemical stability.
Experimental Protocols for Assessing Stability
To provide a practical framework for researchers, we outline key experimental methodologies for comparing the stability of dimethylanthracene isomers.
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect thermal events like decomposition.[8][9][10][11]
Experimental Protocol: Comparative DSC Analysis of Dimethylanthracene Isomers
-
Sample Preparation: Accurately weigh 1-3 mg of each high-purity dimethylanthracene isomer into separate aluminum DSC pans.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 5-10 °C/min, to a temperature well above the melting point (e.g., 250 °C).
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak melting temperature for each isomer. A lower melting point can sometimes be indicative of lower crystalline lattice stability.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Observe the temperature at which decomposition begins, indicated by a broad, exothermic or endothermic event after melting. A lower decomposition temperature signifies lower thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for determining the thermal stability and decomposition profile of a compound.[10][12][13][14]
Experimental Protocol: Comparative TGA of Dimethylanthracene Isomers
-
Sample Preparation: Accurately weigh 5-10 mg of each dimethylanthracene isomer into a TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition, or with an oxidative atmosphere (e.g., air) to study oxidative stability.
-
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
-
Data Analysis:
-
Generate a plot of mass versus temperature.
-
Determine the onset temperature of decomposition (T-onset), which is the temperature at which significant mass loss begins. A lower T-onset indicates lower thermal stability.
-
The temperature at which 5% or 10% mass loss occurs (T5% and T10%) can also be used for comparison.
-
Visualizing the Workflow
The Interplay of Steric and Electronic Effects: A Deeper Dive
The stability of dimethylanthracene isomers is ultimately governed by the delicate balance between stabilizing electronic effects and destabilizing steric interactions.
The "Bay-Region" and "Peri-Position" Effect
In polycyclic aromatic hydrocarbons, steric strain is most pronounced in specific regions. The "bay-region" refers to the sterically hindered area between a benzo ring and an adjacent ring in a nonlinear PAH.[15] In anthracene, while not having a true bay region in the same sense as phenanthrene, steric interactions between substituents at the 1 and 8 (or 4 and 5) positions, known as peri-interactions, can lead to significant strain.
Substitution at the 9 and 10 positions, while not a classic bay-region interaction, also introduces considerable steric hindrance, especially with bulky substituents. This steric crowding can force the anthracene core to deviate from planarity, which disrupts the delocalized π-system and reduces the aromatic stabilization energy, thereby decreasing the overall stability of the molecule.[2][3]
Electronic Contributions
The electron-donating nature of methyl groups via the inductive effect increases the electron density of the anthracene ring system.[16][17] This increased electron density makes the molecule a better nucleophile and more susceptible to electrophilic attack and oxidation. Therefore, while methyl substitution can stabilize a carbocation intermediate during electrophilic aromatic substitution, it can also render the parent molecule more reactive and thus kinetically less stable towards certain reagents.
The position of the methyl groups influences which parts of the molecule are most affected by this electronic donation. For example, substitution at the 1-, 2-, or 9- positions will have different effects on the electron density distribution across the three rings of the anthracene core.
Conclusion: A Predictive Framework for Stability
-
Minimize Steric Strain: Isomers with methyl groups in less sterically crowded positions (e.g., 2,6- or 2,7-) are generally more thermodynamically stable than those with significant steric hindrance, such as in the peri-positions (e.g., 1,8-) or at the 9,10-positions.
-
Consider Electronic Effects: While methyl groups are generally activating, their placement can influence the reactivity of specific sites on the anthracene core. Isomers with methyl groups that increase the electron density of the most reactive sites (e.g., 9,10-positions) will likely be more kinetically reactive and less stable towards oxidation.
-
Leverage a Multi-Technique Approach: A comprehensive understanding of an isomer's stability requires a combination of experimental techniques, including DSC and TGA for thermal stability, cyclic voltammetry for electrochemical stability, and photochemical studies for light-induced degradation, complemented by computational modeling to provide a theoretical framework.
By applying these principles and utilizing the experimental and computational tools at their disposal, researchers and drug development professionals can make more informed decisions in the design, synthesis, and application of dimethylanthracene derivatives.
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Cheméo. (n.d.). Chemical Properties of 9,10-Dimethylanthracene (CAS 781-43-1). Retrieved from [Link]
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Cheméo. (n.d.). 2,6-dimethylphenanthrene. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Dimethylanthracene Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polycyclic aromatic hydrocarbons (PAHs), dimethylanthracenes represent a class of compounds with significant utility in materials science, organic electronics, and as scaffolds in medicinal chemistry. The precise positioning of the two methyl groups on the anthracene core dramatically influences the molecule's electronic properties, solubility, and biological activity. Consequently, the efficient and selective synthesis of specific dimethylanthracene isomers is a critical challenge for researchers. This guide provides a comparative analysis of the synthesis efficiency of various dimethylanthracene isomers, offering insights into the strategic selection of synthetic routes based on available starting materials, desired substitution patterns, and scalability.
General Synthetic Strategies: Building the Anthracene Core
The synthesis of substituted anthracenes, including dimethylanthracene isomers, generally relies on a few key strategic approaches to construct the tricyclic aromatic core. The choice of strategy is often dictated by the desired substitution pattern on the final product.
Caption: General synthetic strategies for the anthracene core.
Comparative Analysis of Synthesis Efficiency by Isomer
The efficiency of synthesizing a particular dimethylanthracene isomer is highly dependent on the substitution pattern. Some isomers are readily accessible in high yields, while others require more convoluted and lower-yielding routes.
9,10-Dimethylanthracene: The Most Accessible Isomer
9,10-Dimethylanthracene is arguably the most studied and readily synthesized isomer due to the reactivity of the 9 and 10 positions of the anthracene core.
-
High-Yielding Modern Methods: A particularly efficient method involves the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium in a mixture of ether and benzene, which can produce a nearly quantitative yield of 9,10-dimethylanthracene.[1] Another patented method starting from o-xylene reports yields exceeding 94.5%.[2]
-
Grignard-based Syntheses: A classic approach involves the reaction of 9-methylanthrone with a methylmagnesium iodide (Grignard reagent). However, this method provides lower, though reproducible, yields in the range of 15-20%.[1]
2,3-Dimethylanthracene: A Diels-Alder Approach
The synthesis of 2,3-dimethylanthracene is often achieved through a Diels-Alder reaction, a powerful tool for forming six-membered rings. The synthesis of the precursor, 2,3-dimethylanthraquinone, has been well-documented with high yields.
-
From 2,3-Dimethylanthraquinone: The synthesis of 2,3-dimethylanthraquinone can be achieved with an overall yield of 90% via a two-step process starting from 1,4-naphthoquinone and 2,3-dimethylbutadiene.[3] Subsequent reduction of the anthraquinone yields 2,3-dimethylanthracene.
2,6- and 2,7-Dimethylanthracene: Routes to Symmetrically Substituted Isomers
The synthesis of these symmetric isomers often involves building the anthracene core from appropriately substituted precursors.
-
2,6-Dimethylanthracene: A high-yield, one-step synthesis of 2,6-dimethylanthracene has been reported using benzyl alcohol as a readily available starting material.[4] Another approach involves a two-step Diels-Alder reaction between isoprene and 1,4-benzoquinone to form an intermediate, which is then converted to 2,6-dimethylanthracene with yields ranging from 50-97% depending on the catalyst and conditions.[5]
-
2,7-Dimethylanthracene: A synthetic route starting from a selectively substituted o-bromobenzaldehyde derivative has been successfully employed to prepare 2,7-dimethylanthracene.[6]
1,X-Dimethylanthracenes: The More Challenging Isomers
The synthesis of dimethylanthracene isomers with a methyl group at the 1-position is generally more challenging due to steric hindrance and the directing effects of the anthracene ring system. Specific, high-yielding procedures for many of these isomers are less commonly reported in the literature.
-
1,3-Dimethylanthracene: The commercial availability of this isomer suggests that viable synthetic routes exist, although specific high-yield published procedures were not identified in the initial search.
-
1,2-, 1,4-, and 1,8-Dimethylanthracene: Detailed and high-yielding synthetic protocols for these isomers are not as prevalent in the readily accessible literature, suggesting they are more challenging synthetic targets. The synthesis of a 1,8-disubstituted anthracene derivative has been reported, which could potentially be adapted.[8]
Summary of Reported Synthesis Yields
| Isomer | Synthetic Method | Reported Yield (%) | Reference |
| 9,10-Dimethylanthracene | From 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene | Nearly quantitative | [1] |
| From o-xylene | >94.5 | [2] | |
| From 9-methylanthrone and Grignard reagent | 15-20 | [1] | |
| 2,3-Dimethylanthracene | Via 2,3-dimethylanthraquinone (from 1,4-naphthoquinone) | 90 (for quinone) | [3] |
| 2,6-Dimethylanthracene | From benzyl alcohol | High yield | [4] |
| From isoprene and 1,4-benzoquinone | 50-97 | [5] | |
| 2,7-Dimethylanthracene | From o-bromobenzaldehyde derivative | Successfully prepared | [6] |
Note: "High yield" is stated in the source without a specific percentage. The yield for 2,3-dimethylanthracene refers to the synthesis of its precursor.
Experimental Protocols: Selected High-Efficiency Syntheses
Protocol 1: Synthesis of 9,10-Dimethylanthracene via Dihydroanthracene Derivative[1]
This method exemplifies a high-yield route to 9,10-dimethylanthracene.
Step 1: Preparation of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene. (Detailed procedure for this precursor is assumed to be established as per the reference).
Step 2: Reduction to 9,10-Dimethylanthracene.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, place 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene.
-
Add a mixture of anhydrous ether and benzene as the solvent.
-
Carefully add exactly two equivalents of sodium metal (as small, clean pieces) to the stirred solution under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ethanol to consume any excess sodium.
-
Water is then carefully added, and the organic layer is separated.
-
The aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield nearly pure 9,10-dimethylanthracene.
Protocol 2: Synthesis of 2,6-Dimethylanthracene via Diels-Alder Reaction[5]
This protocol outlines a two-step process starting from readily available materials.
Step 1: Diels-Alder Reaction to form Dimethyl Decahydroanthracenedione.
-
In a pressure reactor, combine isoprene and 1,4-benzoquinone in a suitable solvent.
-
Heat the mixture to a temperature between 80°C and 170°C.
-
Maintain the reaction for a sufficient time to ensure the formation of the dimethyl decahydroanthracenedione intermediate.
-
After cooling, the intermediate can be isolated and purified, or used directly in the next step.
Step 2: Dehydrogenation and Deoxygenation.
-
The dimethyl decahydroanthracenedione intermediate is introduced into a fixed-bed reactor containing a metal catalyst (e.g., palladium on carbon).
-
The reaction is carried out at an elevated temperature (260-400°C) under a flow of an inert gas.
-
The product, 2,6-dimethylanthracene, is collected from the reactor outlet and can be purified by crystallization or chromatography.
Purification and Characterization
The final purity of the synthesized dimethylanthracene isomer is crucial for its intended application. The choice of purification method depends on the physical properties of the isomer and the nature of the impurities.
Caption: General workflow for purification and characterization.
-
Recrystallization: This is a common and effective method for purifying solid dimethylanthracene isomers. The choice of solvent is critical to achieve good separation from impurities.
-
Column Chromatography: For mixtures of isomers or products with impurities of similar polarity, column chromatography on silica gel or alumina is often necessary.[7]
-
Sublimation: For thermally stable isomers, sublimation can be an excellent final purification step to obtain high-purity material.
The identity and purity of the synthesized isomers should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern of the methyl groups on the anthracene core.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.
Conclusion
The synthesis of dimethylanthracene isomers presents a varied landscape of chemical accessibility. The 9,10- and 2,6- isomers are readily prepared in high yields through well-established methods. In contrast, isomers with substitution at the 1-position remain more challenging synthetic targets, with a noticeable lack of high-yield, well-documented procedures in the literature. This guide highlights the importance of selecting a synthetic strategy based on the desired isomer. For readily accessible isomers, modern high-yield methods offer significant advantages in terms of efficiency. For the more challenging isomers, further research into novel synthetic methodologies is warranted to unlock their full potential in various scientific and technological applications. The choice of purification technique is as critical as the synthetic route itself in obtaining materials of the requisite purity for downstream applications.
References
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Bachmann, W. E., & Chemerda, J. M. (1939). THE SYNTHESIS OF 9,10-DIALKYLANTHRACENES. Journal of the American Chemical Society, 61(3), 683-685. [Link]
-
Synthesis of 2,7-Dimethylanthracene by a Route Which Is Potentially a General One. Australian Journal of Chemistry, 45(12), 2067-2071. [Link]
-
Synthesis of 9,10-Dihydro-9,10-dimethylanthracene. PrepChem.com. [Link]
- Synthesizing method for 9,10-dimethylanthracene.
- Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone.
-
Gong, Y., et al. (2008). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives. Journal of Molecular Structure, 888(1-3), 247-253. [Link]
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Attempted synthesis of 9,10-dimethyl-2,6-anthraquinone. Desmotropic formation of secondary ortho-anthraquinoles instead of 1,2-anthrahydroquinones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Newman, M. S., & Zeelen, P. (1965). The Synthesis of 2,7-Dimethylphenanthrene. The Ohio Journal of Science, 65(4), 187-189. [Link]
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Newman, M. S., & Zeelen, P. (1965). The Synthesis of 2,7-Dimethylphenanthrene. The Ohio Journal of Science, 65(4), 187-189. [Link]
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Al-Masri, M., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Advances, 4(75), 40064-40075. [Link]
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Synthesis of symmetrically substituted 1,4- bis ((aminoalkyl) amino)-5,8- Dimethylanthracene-9,10-diones. ResearchGate. [Link]
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de Oliveira, A. A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028-2050. [Link]
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Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
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1,5-Dimethylanthracene. ESSLAB. [Link]
-
High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. ResearchGate. [Link]
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2,3-dimethylanthraquinone. Organic Syntheses. [Link]
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de Oliveira, A. A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028-2050. [Link]
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Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis method for 2,3,6,7-triptycene tetracarboxylic dianhydride.
-
2,3-Dimethylanthracene. PubChem. [Link]
- Preparation method of 1, 4-dimethylnaphthalene.
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de Oliveira, A. A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028-2050. [Link]
-
Dioxirane, dimethyl. Organic Syntheses. [Link]
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Two Derivatives of 9,10-Dimethylanthracene. Journal of the American Chemical Society. [Link]
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Dioxirane, dimethyl. Organic Syntheses. [Link]
-
da Silva, J. P., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2021(3), M1263. [Link]
- Separation and purification of cis and trans isomers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111217660B - Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone - Google Patents [patents.google.com]
- 6. connectsci.au [connectsci.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "A Synthesis of an Anthracene-Based Zwitterion" by Andrew Thomas Champlin [digitalcommons.bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
